Canagliflozin D4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1/i4D,5D,6D,7D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGUQKDFGDXSJ-OQRSEGJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)[2H])[2H])F)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Canagliflozin D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin D4 is the deuterated form of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, Canagliflozin and its deuterated analogue reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2] this compound is commonly used as an internal standard in pharmacokinetic and metabolic studies of Canagliflozin due to its similar chemical properties and distinct mass spectrometric signature.[3][4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its primary signaling pathway.
It is important to note that while this compound is structurally very similar to Canagliflozin, the presence of deuterium can lead to slight alterations in its physicochemical properties.[5] Therefore, where data for this compound is not available, data for Canagliflozin is provided with the appropriate context.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Canagliflozin.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl-2,3,5,6-d4)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol | |
| CAS Number | 1997338-61-0 | |
| Molecular Formula | C₂₄H₂₁D₄FO₅S | |
| Molecular Weight | 448.5 g/mol | |
| Appearance | A solid | |
| Storage Temperature | -20°C |
Table 2: Physicochemical Data for Canagliflozin (Non-deuterated)
Disclaimer: These values are for the non-deuterated form, Canagliflozin. Deuteration may cause slight variations in these properties.
| Property | Value | Source |
| Melting Point | 68 - 72°C | |
| Boiling Point (Predicted) | 642.9 ± 55.0 °C | |
| pKa (Predicted) | 12.57 (Strongest Acidic), -3 (Strongest Basic) | |
| LogP | 3.44 | |
| Aqueous Solubility | Practically insoluble |
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Source |
| DMF | 30 mg/ml | |
| DMSO | 30 mg/ml | |
| Ethanol | 30 mg/ml |
Experimental Protocols
Determination of Aqueous Solubility
The equilibrium solubility of this compound can be determined using the shake-flask method.
Protocol:
-
An excess amount of this compound is added to a series of vials containing purified water or buffered solutions of different pH values (e.g., pH 1.2, 4.5, and 6.8).
-
The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, the samples are centrifuged to pellet the undissolved solid.
-
An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm syringe filter.
-
The concentration of this compound in the filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
An internal standard (a different deuterated analog or a structurally similar compound) is typically used to ensure accuracy.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
A reverse-phase HPLC (RP-HPLC) method can be employed for the quantification of this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm for UV detection. For MS detection, the mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) of this compound.
-
Standard and Sample Preparation: Standard solutions of this compound are prepared in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Samples from the solubility study are diluted as necessary.
-
Analysis: Equal volumes of the standard solutions and samples are injected into the HPLC system. The concentration of this compound in the samples is calculated by comparing its peak area to the calibration curve generated from the standard solutions.
Signaling Pathway of SGLT2 Inhibition by Canagliflozin
Canagliflozin exerts its therapeutic effect by inhibiting SGLT2 in the kidneys. Beyond its primary glucose-lowering effect, research suggests that SGLT2 inhibitors, including Canagliflozin, may have pleiotropic effects involving various signaling pathways. One of the key pathways modulated is the AMP-activated protein kinase (AMPK) pathway.
Caption: SGLT2 Inhibition Pathway by this compound.
Diagram Description: The diagram illustrates the primary mechanism of action of this compound, which involves the inhibition of SGLT2, leading to decreased renal glucose reabsorption and increased urinary glucose excretion, ultimately lowering blood glucose levels. Additionally, it depicts the potential downstream effects on cellular signaling, including the activation of AMPK, which in turn can inhibit pro-inflammatory pathways such as NF-κB and the NLRP3 inflammasome.
Experimental Workflow for Physicochemical Characterization
The logical flow for characterizing the physicochemical properties of this compound is outlined below.
Caption: Workflow for Physicochemical Characterization.
Diagram Description: This workflow outlines the sequential steps for a comprehensive physicochemical characterization of this compound. It begins with sample acquisition and basic visual inspection, followed by solubility screening to inform the development of a robust analytical method like HPLC. This validated method is then used for quantitative solubility determination. Parallel to this, other key parameters such as melting point, partition coefficient (LogP), and pKa are determined through respective experimental techniques. Finally, all the acquired data is compiled to create a complete physicochemical profile of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1997338-61-0 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Canagliflozin-D4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Canagliflozin-D4 as an internal standard in the quantitative analysis of Canagliflozin. It details the principles of its use, experimental methodologies, and the rationale behind its selection for enhancing the accuracy and precision of bioanalytical assays.
Introduction: The Principle of Internal Standards in Quantitative Analysis
In bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the use of an internal standard (IS) is crucial for reliable quantification of an analyte in a complex biological matrix. An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators, quality controls, and unknown study samples. The primary function of an IS is to correct for the variability that can be introduced during various stages of sample processing and analysis, such as extraction, derivatization, and injection.
Canagliflozin-D4 is a deuterated analog of Canagliflozin, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of Canagliflozin using mass spectrometry-based methods.
Mechanism of Action as an Internal Standard
It is important to distinguish the "mechanism of action" of Canagliflozin-D4 in an analytical context from the pharmacological mechanism of action of Canagliflozin. Canagliflozin-D4 does not exert a therapeutic effect; its utility is confined to the analytical process. Its "action" as an internal standard is based on the following principles:
-
Chemical and Physical Similarity: Canagliflozin-D4 is structurally and chemically almost identical to Canagliflozin. This ensures that it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. Any loss of analyte during sample preparation is likely to be mirrored by a proportional loss of the internal standard.
-
Mass-to-Charge Ratio (m/z) Difference: The key difference between Canagliflozin and Canagliflozin-D4 is their molecular weight. The four deuterium atoms in Canagliflozin-D4 increase its mass by four atomic mass units. This mass difference allows the two compounds to be distinguished by a mass spectrometer, while they co-elute chromatographically.
-
Ratio-Based Quantification: Quantification is based on the ratio of the peak area of the analyte (Canagliflozin) to the peak area of the internal standard (Canagliflozin-D4). By using this ratio, any variations in sample handling or instrument response that affect both the analyte and the internal standard to the same extent are canceled out, leading to more accurate and precise results.
Pharmacological Mechanism of Action of Canagliflozin
To provide a comprehensive context, the pharmacological mechanism of action of Canagliflozin is the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules of the kidneys. By inhibiting SGLT2, Canagliflozin reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose. This results in increased urinary glucose excretion, thereby lowering plasma glucose concentrations in patients with type 2 diabetes mellitus.
Caption: Pharmacological mechanism of action of Canagliflozin.
Experimental Workflow for Bioanalysis
The use of Canagliflozin-D4 as an internal standard is integral to the bioanalytical workflow for the quantification of Canagliflozin in biological matrices like plasma or urine. A typical workflow is depicted below.
Initial Stability Assessment of Canagliflozin Crystalline Form: A Technical Guide
Disclaimer: The following guide outlines a comprehensive approach to the initial stability testing of a crystalline solid form of Canagliflozin. The term "Canagliflozin D4" in the query may refer to a deuterated internal standard used for analytical purposes rather than a specific polymorphic form for bulk stability assessment. This document therefore focuses on the established methodologies for evaluating the stability of well-characterized Canagliflozin polymorphs, such as the hemihydrate found in the marketed product, under various stress conditions.
This technical whitepaper provides a detailed framework for conducting the initial stability testing of a solid crystalline form of Canagliflozin. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this active pharmaceutical ingredient (API). The guide covers essential experimental protocols, data presentation, and visualization of key processes to ensure a thorough understanding of the API's stability profile.
Introduction to Solid-State Stability of Canagliflozin
Canagliflozin is a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. The solid-state properties of Canagliflozin, including its crystalline form, are critical to its stability, dissolution, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key consideration in drug development. Different polymorphs can exhibit varying physical and chemical properties, including melting point, solubility, and stability. Therefore, a comprehensive initial stability assessment of a specific solid form is imperative to ensure its suitability for formulation into a safe and effective drug product.
Initial stability testing involves subjecting the API to a variety of stress conditions, as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH). These forced degradation studies help to identify potential degradation pathways, elucidate the intrinsic stability of the molecule, and develop stability-indicating analytical methods.
Experimental Protocols
A robust initial stability testing program for a Canagliflozin solid form involves a series of forced degradation studies under various stress conditions. The following protocols are based on established methodologies for Canagliflozin stability assessment.
Materials and Equipment
-
API: Canagliflozin crystalline form
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., methanol, acetonitrile, water), Trifluoroacetic acid (TFA).
-
Equipment: HPLC system with a PDA or UV detector, HPTLC system, pH meter, stability chambers (for controlled temperature and humidity), photostability chamber, analytical balance, glassware.
Forced Degradation Studies
Forced degradation is carried out to understand the degradation pathways and to develop a stability-indicating method.
-
Acid Hydrolysis:
-
Accurately weigh 10 mg of Canagliflozin and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 N HCl.
-
Reflux the solution for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 80°C).
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute to volume with a suitable solvent (e.g., methanol).
-
Analyze the resulting solution using a validated analytical method.
-
-
Alkaline Hydrolysis:
-
Accurately weigh 10 mg of Canagliflozin and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 0.1 N NaOH.
-
Reflux the solution for a specified period (e.g., 2 hours) at a controlled temperature (e.g., 80°C).
-
Neutralize the solution with 0.1 N HCl.
-
Dilute to volume with a suitable solvent.
-
Analyze the resulting solution.
-
-
Oxidative Degradation:
-
Accurately weigh 10 mg of Canagliflozin and transfer to a 10 mL volumetric flask.
-
Add 5 mL of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute to volume with a suitable solvent.
-
Analyze the resulting solution.
-
-
Thermal Degradation:
-
Place a known quantity of the solid Canagliflozin in a petri dish.
-
Expose the sample to dry heat in an oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed sample, dissolve it in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Place a known quantity of the solid Canagliflozin in a photostability chamber.
-
Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
After exposure, dissolve the sample in a suitable solvent and analyze.
-
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
-
HPLC Method:
-
Column: Supelcosil C18 (250 × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.2% v/v trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A typical composition could be 80:20 (v/v) aqueous to organic.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a clear and concise tabular format to facilitate comparison and analysis.
| Stress Condition | Parameters | Time (hours) | Canagliflozin Assay (%) | Degradation (%) | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 80°C | 2 | 76.23 | 23.77 | 1 |
| Alkaline Hydrolysis | 0.1 N NaOH, 80°C | 2 | 79.84 | 20.16 | 1 |
| Oxidation | 3% H₂O₂, RT | 24 | 71.89 | 28.11 | 1 |
| Thermal (Solid State) | 105°C | 24 | 83.76 | 16.24 | 1 |
| Photolytic (Solid State) | ICH Q1B | - | 73.64 | 26.36 | 1 |
Data presented is representative and compiled from forced degradation studies reported in the literature. The exact extent of degradation can vary based on the specific crystalline form and experimental conditions.
Visualization of Workflows and Pathways
Graphical representations are essential for illustrating complex processes and relationships in a clear and understandable manner.
Experimental Workflow for Stability Testing
Caption: Workflow for Initial Stability Testing of Canagliflozin.
Canagliflozin Degradation Overview
Caption: Degradation Pathways of Canagliflozin under Stress.
Conclusion
The initial stability testing of a Canagliflozin solid form is a critical step in its development. The data generated from forced degradation studies provides valuable insights into the intrinsic stability of the molecule and helps in the development of a robust formulation and a reliable stability-indicating analytical method. Canagliflozin has been shown to be susceptible to degradation under oxidative, acidic, alkaline, thermal, and photolytic conditions. A single major degradation product is often observed, particularly under oxidative stress. The systematic approach outlined in this guide, incorporating detailed experimental protocols, clear data presentation, and illustrative diagrams, serves as a comprehensive resource for scientists and researchers in the pharmaceutical industry. This foundational knowledge is essential for ensuring the quality, safety, and efficacy of the final drug product.
References
A Technical Guide to the Deuterium Labeling in Canagliflozin D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the deuterium labeling in the Canagliflozin D4 structure. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This document outlines the precise location of the deuterium atoms, presents plausible experimental protocols for its synthesis and characterization, and includes detailed data interpretation.
Introduction to Canagliflozin and its Deuterated Analog
Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), utilized in the management of type 2 diabetes mellitus. Stable isotope-labeled internal standards, such as this compound, are indispensable tools in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of the parent drug in complex biological matrices.
Deuterium Labeling Position in this compound
The chemical structure of this compound is characterized by the substitution of four hydrogen atoms with deuterium atoms. Based on its IUPAC nomenclature, (2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-[4-methyl-3-[[5-(2,3,5,6-tetradeuterio-4-fluorophenyl)thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol[1], the deuterium labeling is specifically located on the fluorophenyl ring at the 2, 3, 5, and 6 positions.
The structural details are summarized in the table below:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Canagliflozin | C₂₄H₂₅FO₅S | 444.52 | 842133-18-0 |
| This compound | C₂₄H₂₁D₄FO₅S | 448.54 | 1997338-61-0 |
The strategic placement of deuterium on a metabolically stable part of the molecule, such as the aromatic ring, ensures the isotopic label is retained during biological processing, a critical requirement for a reliable internal standard.
Experimental Protocols
While the precise, proprietary synthesis and characterization protocols for commercially available this compound are not publicly disclosed, the following sections detail plausible and scientifically sound methodologies for its preparation and structural confirmation.
Proposed Synthetic Pathway
The synthesis of this compound would likely follow a convergent synthetic strategy, similar to that of the unlabeled parent compound, but utilizing a deuterated starting material. A key step would be the introduction of the deuterated fluorophenyl moiety.
Key Step: Synthesis of 2-(4-Fluoro-2,3,5,6-d4-phenyl)thiophene
-
Starting Material: Commercially available d5-fluorobenzene would be the starting point.
-
Bromination: Electrophilic aromatic substitution of d5-fluorobenzene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) would yield 1-bromo-4-fluoro-2,3,5,6-d4-benzene.
-
Suzuki Coupling: The resulting deuterated aryl bromide would then be coupled with a suitable thiophene derivative, such as 2-thienylboronic acid, using a palladium catalyst (e.g., Pd(PPh₃)₄) to form the key intermediate, 2-(4-fluoro-2,3,5,6-d4-phenyl)thiophene.
The remainder of the synthesis would involve the coupling of this deuterated intermediate with the protected glucosyl-phenyl moiety, followed by deprotection steps, mirroring the established synthetic routes for Canagliflozin.
Structural Characterization Protocols
Confirmation of the deuterium labeling position is critical and would be achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
3.2.1. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound and to provide evidence for the location of the deuterium atoms through fragmentation analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography system (LC-MS).
-
Methodology:
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol/water) is prepared.
-
Chromatographic Separation: The sample is injected into a reverse-phase C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the mass of the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): The [M+H]⁺ ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.
-
-
-
Data Interpretation:
-
The full scan mass spectrum should show a prominent ion at m/z 449.18, corresponding to the [M+H]⁺ of this compound.
-
The fragmentation pattern of this compound would be compared to that of unlabeled Canagliflozin. Key fragment ions containing the fluorophenyl ring would exhibit a mass shift of +4 Da, confirming the presence of the deuterium atoms on this moiety.
-
| Ion | Expected m/z (Canagliflozin) | Expected m/z (this compound) | Interpretation |
| [M+H]⁺ | 445.14 | 449.18 | Protonated molecule |
| Fragment 1 | Varies | Varies | Fragment containing the fluorophenyl-thiophene moiety |
| Fragment 2 | Varies | Varies | Fragment containing the glucosyl-phenyl moiety |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous confirmation of the deuterium labeling positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy
-
Methodology:
-
Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
-
Data Interpretation:
-
The ¹H NMR spectrum of this compound would be compared to the spectrum of unlabeled Canagliflozin.
-
The signals corresponding to the protons at the 2, 3, 5, and 6 positions of the fluorophenyl ring, which typically appear as multiplets in the aromatic region of the spectrum of unlabeled Canagliflozin, would be absent in the spectrum of this compound. The presence of all other expected proton signals would confirm the specific and complete deuteration of the fluorophenyl ring.
-
²H NMR Spectroscopy
-
Methodology:
-
Sample Preparation: Dissolve a sample of this compound in a protonated solvent (e.g., DMSO or CH₃OH).
-
Data Acquisition: Acquire a one-dimensional ²H NMR spectrum.
-
-
Data Interpretation:
-
The ²H NMR spectrum would show a signal in the aromatic region, confirming the presence of deuterium atoms on the aromatic ring. The chemical shift of this signal would correspond to the chemical shifts of the protons it replaced in the ¹H NMR spectrum.
-
Conclusion
The deuterium labeling in this compound is precisely located at the 2, 3, 5, and 6 positions of the fluorophenyl ring. This specific labeling provides a stable isotopic signature that is essential for its use as an internal standard in bioanalytical studies. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust analytical framework for the unambiguous confirmation of the molecular structure and the position of the deuterium atoms. The experimental protocols outlined in this guide, while based on established chemical principles, offer a comprehensive approach for the synthesis and characterization of this important analytical standard.
References
Solubility Profile of Canagliflozin D4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Canagliflozin D4 in various organic solvents. The information presented herein is crucial for researchers and professionals involved in the development, formulation, and analysis of this active pharmaceutical ingredient (API). This document summarizes available quantitative data, details relevant experimental protocols, and provides a visual representation of a typical solubility determination workflow.
Introduction to this compound
Canagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), used in the treatment of type 2 diabetes mellitus. This compound is a deuterated form of Canagliflozin, often used as an internal standard in pharmacokinetic studies and other analytical applications. Understanding its solubility in organic solvents is paramount for a variety of laboratory procedures, including the preparation of stock solutions, purification, and the development of analytical methods.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that the solubility of the non-deuterated form, Canagliflozin, is also included for comparison, as the minor structural difference is not expected to significantly alter its solubility in organic solvents.
| Solvent | This compound Solubility (mg/mL) | Canagliflozin Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~ 30 | ~ 30[1] |
| Dimethyl sulfoxide (DMSO) | ~ 30 | 40 to 89[2][3] |
| Ethanol | ~ 30 | ~ 30[1] |
Note on DMSO Solubility: The reported solubility of Canagliflozin in DMSO varies, with some sources indicating a higher solubility of up to 89 mg/mL.[2] This variability may be attributed to differences in experimental conditions, such as temperature and the hydration state of the solvent.
Qualitative Solubility Information
While quantitative data is not available for all organic solvents, patent literature concerning the crystallization and purification of Canagliflozin indicates its solubility in a broader range of solvents. These are often referred to as "soluble solvents" in these documents. The following is a list of organic solvents in which Canagliflozin is known to be soluble:
-
Methanol
-
Acetone
-
Acetonitrile
-
Isopropanol
-
Butanol
-
Ethyl acetate
-
Dichloromethane
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
-
Methyl tert-butyl ether
Canagliflozin is reported to be practically insoluble in aqueous media across a pH range of 1.1 to 12.9.
Experimental Protocol for Solubility Determination
A standard and widely accepted method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method . The following protocol is a generalized procedure based on guidelines from the United States Pharmacopeia (USP) and the World Health Organization (WHO).
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvent of interest
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or other suitable agitation device
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure that the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the organic solvent, expressed in mg/mL or other appropriate units, based on the concentration of the saturated solution and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
References
A Technical Guide to Canagliflozin D4: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Canagliflozin D4, a deuterated analog of the potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Canagliflozin. This document details its chemical properties, analytical methodologies for its quantification, and the core signaling pathways associated with its parent compound.
Core Compound Identification
This compound serves as a crucial internal standard for the accurate quantification of Canagliflozin in biological matrices during pharmacokinetic and metabolic studies. Its key identifiers are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 1997338-61-0 | [1][2][3][4][5] |
| Molecular Formula | C24H21D4FO5S |
Physicochemical and Pharmacological Data
The following table summarizes key data points for Canagliflozin, the non-deuterated parent compound. This compound is designed to have a virtually identical chemical structure and properties, with the exception of its increased mass due to deuterium substitution.
| Parameter | Value | Source(s) |
| Mechanism of Action | Selective inhibitor of sodium-glucose co-transporter 2 (SGLT2) | |
| Effect | Reduces renal glucose reabsorption and increases urinary glucose excretion | |
| Clinical Use | Treatment of type 2 diabetes mellitus |
Signaling Pathway of Canagliflozin
Canagliflozin's primary mechanism of action is the inhibition of SGLT2 in the proximal tubules of the kidneys. This action directly impacts glucose reabsorption and has downstream effects on glycemic control and related physiological parameters.
Experimental Protocols
Quantification of Canagliflozin in Rat Plasma using LC-MS/MS
This section details a representative experimental protocol for the quantification of Canagliflozin in biological samples, a common application for this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of plasma, add 50 µL of the internal standard solution (this compound).
-
Vortex the mixture.
-
Add 3 mL of tertiary butyl methyl ether (TBME) as the extraction solvent.
-
Centrifuge the samples at 2000 rpm for 15 minutes at 4°C.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
Reconstitute the residue in 250 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: A validated liquid chromatography system.
-
Column: Inertsil ODS 5 µm C18, 50x4.60 mm.
-
Mobile Phase: A mixture of 0.01M ammonium acetate and methanol (30:70 v/v) in an isocratic elution.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: Appropriate for the system, typically 5-10 µL.
3. Mass Spectrometric Conditions
-
MS System: A tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), with specific polarity (positive or negative) optimized for Canagliflozin and its D4 analog.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Canagliflozin and this compound.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Canagliflozin to this compound against the concentration of Canagliflozin standards.
-
Determine the concentration of Canagliflozin in the plasma samples from the calibration curve using linear regression.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of Canagliflozin using this compound as an internal standard.
References
- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the effect of canagliflozin on renal glucose reabsorption and progression of hyperglycemia in zucker diabetic Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Isotopic Purity of Commercially Available Canagliflozin-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of commercially available Canagliflozin-D4, a deuterated internal standard crucial for the accurate quantification of Canagliflozin in pharmacokinetic and metabolic studies. This document outlines the common analytical techniques used to determine isotopic purity, presents typical purity data, and offers detailed experimental protocols for researchers in the field.
Introduction to Canagliflozin-D4 and Isotopic Purity
Canagliflozin is a medication used to treat type 2 diabetes. Its deuterated analog, Canagliflozin-D4, serves as an essential internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise and accurate quantification of the parent drug in biological matrices. The reliability of these analytical methods is fundamentally dependent on the isotopic purity of the deuterated standard.
Isotopic purity refers to the percentage of the compound that is appropriately labeled with the stable isotope, in this case, deuterium. It is a critical quality attribute, as isotopic impurities can interfere with the accurate measurement of the analyte, potentially leading to erroneous pharmacokinetic and toxicological assessments. Therefore, a thorough understanding and rigorous assessment of the isotopic purity of commercially available Canagliflozin-D4 are paramount for regulatory compliance and the integrity of drug development studies.
Commercially Available Canagliflozin-D4: A Summary of Isotopic Purity
The isotopic purity of Canagliflozin-D4 can vary between different commercial suppliers and even between different batches from the same supplier. While comprehensive Certificates of Analysis (CoAs) with detailed isotopic distribution are often provided with the product or available upon request, publicly accessible data is limited. However, based on available product information, a high degree of isotopic enrichment is generally expected.
Below is a summary of typical isotopic purity specifications for commercially available Canagliflozin-D4. It is important to note that researchers should always refer to the batch-specific CoA for the most accurate and detailed information.
| Supplier/Vendor | CAS Number | Stated Isotopic Purity | Notes |
| Cayman Chemical | 1997338-61-0 | ≥99% deuterated forms (d1-d4)[1] | The purity specification indicates a high percentage of deuterated molecules, encompassing a distribution of d1 to d4 species. |
| MedChemExpress | 1997338-61-0 | 99.04% | This value represents a high level of isotopic enrichment for a specific batch. |
| Simson Pharma | 1997338-61-0 | Accompanied by Certificate of Analysis[2] | A detailed CoA is provided with the product, which would contain specific isotopic purity data. |
| LGC Standards | 1997338-61-0 | Accompanied by Certificate of Analysis[3] | A comprehensive CoA is available for their reference standards.[4] |
| Pharmaffiliates | 1997338-61-0 | Accompanied by Certificate of Analysis[5] | A CoA is provided, ensuring product quality and specifications. |
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity of deuterated compounds like Canagliflozin-D4 primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining the isotopic distribution of a molecule. By measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between the unlabeled compound (d0) and its deuterated isotopologues (d1, d2, d3, d4, etc.).
Experimental Workflow for Isotopic Purity Determination by LC-HRMS:
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Detailed Experimental Protocol for LC-HRMS Analysis:
-
Sample Preparation:
-
Accurately weigh a small amount of Canagliflozin-D4 standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Scan Range: m/z 400-500.
-
Resolution: >10,000 FWHM.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Canagliflozin (d0) and each of the deuterated isotopologues (d1, d2, d3, d4).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
The isotopic purity is typically reported as the percentage of the desired deuterated species (in this case, the sum of d1 to d4 or specifically d4).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is another powerful technique for determining isotopic purity. While ¹H NMR can be used to observe the reduction in signal intensity at the sites of deuteration, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing a more direct measure of isotopic enrichment.
Logical Relationship for Isotopic Purity Assessment by NMR:
Caption: NMR-based approach for isotopic purity assessment.
Detailed Experimental Protocol for qNMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Canagliflozin-D4 standard.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) that does not have signals overlapping with the analyte signals.
-
Add a known amount of an internal calibration standard with a certified purity if absolute quantification is desired.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Processing: Apply appropriate phasing and baseline correction.
-
Analysis: Integrate the signals corresponding to the protons at the deuterated positions and compare them to the integrals of protons at non-deuterated positions. The reduction in the integral value at the deuterated sites corresponds to the degree of deuteration.
-
-
²H NMR Spectroscopy:
-
Spectrometer: An NMR spectrometer equipped with a deuterium probe.
-
Acquisition Parameters: A single-pulse experiment with appropriate spectral width and acquisition time to observe all deuterium signals.
-
Processing: Apply appropriate phasing and baseline correction.
-
Analysis: Integrate the deuterium signals. The relative integrals of the different deuterium signals can provide information about the distribution of deuterium within the molecule.
-
Conclusion
The isotopic purity of commercially available Canagliflozin-D4 is a critical parameter that directly impacts the accuracy and reliability of bioanalytical methods. While suppliers generally provide products with high isotopic enrichment, it is imperative for researchers to consult the batch-specific Certificate of Analysis. The use of high-resolution mass spectrometry and quantitative NMR spectroscopy are the gold-standard techniques for the verification of isotopic purity. The detailed protocols provided in this guide offer a framework for the in-house assessment of Canagliflozin-D4, ensuring the generation of high-quality, reproducible data in drug development and research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Canagliflozin-D4 | CAS No- 1997338-61-0 | Simson Pharma Limited [simsonpharma.com]
- 3. Canagliflozin-(4-Fluorophenyl)-d4 | LGC Standards [lgcstandards.com]
- 4. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Early-Stage Research Applications of Deuterated Canagliflozin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), has been a cornerstone in the management of type 2 diabetes mellitus.[1][2][3][4] Its mechanism of action involves the inhibition of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[5] Beyond its glycemic control, canagliflozin has demonstrated significant cardiovascular and renal protective benefits. In early-stage research, the use of isotopically labeled canagliflozin, including deuterated forms, is crucial for elucidating its pharmacokinetic, pharmacodynamic, and metabolic profiles, as well as exploring its therapeutic potential in other indications. This technical guide provides an in-depth overview of the core applications of deuterated canagliflozin in preclinical and clinical research, with a focus on experimental protocols and data presentation.
Core Applications of Deuterated Canagliflozin
The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, in the canagliflozin molecule offers several advantages in research settings. This isotopic labeling does not significantly alter the pharmacological properties of the drug but provides a powerful tool for analytical detection and metabolic investigation.
Pharmacokinetic and Metabolic Studies
Deuterated canagliflozin is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies. The distinct mass of deuterium allows for the precise quantification of the parent drug and its metabolites in biological matrices using mass spectrometry.
Table 1: Pharmacokinetic Parameters of Canagliflozin in Humans
| Parameter | Value (100 mg dose) | Value (300 mg dose) | Citation |
| Tmax (median) | 1-2 hours | 1-2 hours | |
| Terminal Half-life (t½) | 10.6 hours | 13.1 hours | |
| Absolute Oral Bioavailability | ~65% | ~65% | |
| Plasma Protein Binding | 99% (mainly to albumin) | 99% (mainly to albumin) | |
| Major Metabolic Pathway | O-glucuronidation (UGT1A9, UGT2B4) | O-glucuronidation (UGT1A9, UGT2B4) | |
| CYP-mediated Metabolism | Minimal (~7% via CYP3A4) | Minimal (~7% via CYP3A4) |
Positron Emission Tomography (PET) Imaging
Radiolabeled canagliflozin, such as [¹⁸F]canagliflozin, serves as a PET tracer to non-invasively visualize and quantify the distribution of SGLT2 in vivo. This application is critical for understanding target engagement and occupancy in different tissues.
Table 2: Radiosynthesis and Purity of [¹⁸F]Canagliflozin
| Parameter | Value | Citation |
| Radiochemical Yield | 0.5–3% | |
| Radiochemical Purity | >95% |
Experimental Protocols
Synthesis of Isotopically Labeled Canagliflozin
The synthesis of isotopically labeled canagliflozin is a critical first step for its use in research. Stable isotope-labeled [¹³C₆]canagliflozin has been synthesized in 4 steps from [¹³C₆]-labeled glucose. [¹⁴C]-labeled canagliflozin has also been synthesized for use in metabolic studies.
A common method for introducing a radiolabel for PET imaging involves the synthesis of a precursor molecule that can be subsequently radiolabeled. For [¹⁸F]canagliflozin, a borylated-canagliflozin precursor is synthesized in a multi-step process. The final radiosynthesis is often automated for GMP compliance.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the metabolism of canagliflozin.
Methodology:
-
Incubation: Incubate canagliflozin with human liver, kidney, and intestine microsomes.
-
Recombinant Enzymes: Incubate canagliflozin with a panel of recombinant human uridine diphosphate glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes.
-
Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of metabolites. Deuterated internal standards are used for accurate quantification.
-
Results: These studies have identified UGT1A9 and UGT2B4 as the primary enzymes responsible for the O-glucuronidation of canagliflozin to its inactive metabolites, M5 and M7.
Autoradiography with [¹⁸F]Canagliflozin
Objective: To visualize the binding of canagliflozin to SGLT2 in tissues.
Methodology:
-
Tissue Preparation: Obtain human kidney slices.
-
Incubation: Incubate the kidney slices with [¹⁸F]canagliflozin alone or in the presence of a competing ligand (e.g., non-labeled canagliflozin or glucose) to determine specific binding.
-
Washing: Wash the slices to remove unbound radiotracer.
-
Imaging: Expose the slices to a phosphor imaging plate or digital autoradiography system to visualize the distribution of radioactivity.
-
Analysis: Quantify the signal intensity in different regions of the kidney to determine the density of SGLT2.
Signaling Pathways and Mechanisms of Action
Canagliflozin's effects extend beyond SGLT2 inhibition, impacting various signaling pathways implicated in cellular metabolism, inflammation, and cell growth.
Primary Mechanism of Action: SGLT2 Inhibition
The primary mechanism of canagliflozin involves the competitive and reversible inhibition of SGLT2 in the proximal renal tubules. This action reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion.
Caption: Canagliflozin's primary mechanism of SGLT2 inhibition.
Emerging Research Areas and Signaling Pathways
Recent preclinical studies have highlighted the potential of canagliflozin in oncology and neurodegenerative diseases, suggesting effects on pathways beyond glucose metabolism.
In prostate cancer, canagliflozin has been shown to suppress tumor growth and enhance radiosensitivity by inhibiting mitochondrial respiration and repressing the mTORC1-HIF-1α pathway. It also downregulates gene sets related to the Wnt pathway and cell cycle regulation.
Caption: Canagliflozin's impact on cancer signaling pathways.
In models of Alzheimer's disease, canagliflozin has demonstrated neuroprotective effects, including the reduction of microgliosis and astrogliosis, and a decrease in acetylcholinesterase (AChE) activity.
Future Directions
The use of deuterated canagliflozin in early-stage research is poised to expand. Future studies will likely focus on:
-
Quantitative Whole-Body Autoradiography (QWBA): To provide a more detailed understanding of drug distribution and target engagement in various tissues.
-
Metabolite Profiling: In-depth characterization of minor metabolites and their potential pharmacological activity.
-
Mechanism of Off-Target Effects: Utilizing deuterated canagliflozin to investigate the molecular mechanisms underlying its pleiotropic effects in cardiovascular, renal, and neurological systems.
Conclusion
Deuterated canagliflozin is an indispensable tool in the early-stage research and development of this important therapeutic agent. Its application in pharmacokinetic, metabolic, and imaging studies provides crucial data for understanding its disposition and mechanism of action. As research continues to uncover the diverse pharmacological effects of canagliflozin, the role of its deuterated and other isotopically labeled forms will undoubtedly become even more significant.
References
Methodological & Application
LC-MS/MS Method for the Quantification of Canagliflozin in Human Plasma Using Canagliflozin D4 as an Internal Standard
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of Canagliflozin in human plasma using a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Canagliflozin D4, a deuterated stable isotope of the analyte, is employed as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of Canagliflozin in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and specificity, making it the preferred analytical technique for this purpose. The use of a stable isotope-labeled internal standard, this compound, minimizes variability due to sample preparation and matrix effects, leading to robust and reliable results.[1][2][3][4][5]
Experimental
Materials and Reagents
-
Canagliflozin analytical standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The specific models may vary, but a system with the following capabilities is recommended:
-
Binary or quaternary HPLC pump
-
Autosampler with temperature control
-
Column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation of Canagliflozin and this compound.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 2 |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
Table 1: Liquid Chromatography Parameters
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 1.0 | 95 |
| 3.0 | 95 |
| 3.1 | 30 |
| 5.0 | 30 |
Table 2: Gradient Elution Program
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization mode. The specific parameters should be optimized for the instrument in use. Representative parameters are provided below.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: Mass Spectrometer Settings
The following MRM transitions are monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Canagliflozin | 462.1 | 191.1 | 20 |
| This compound | 466.1 | 191.1 | 20 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions Note: The precursor ion for Canagliflozin corresponds to the [M+NH4]+ adduct, which often provides a strong signal. The product ion is a characteristic fragment.
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Canagliflozin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Canagliflozin stock solution in 50:50 methanol:water to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting Canagliflozin from plasma.
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagrams
Caption: Overall experimental workflow for the LC-MS/MS analysis of Canagliflozin.
Caption: Logical relationship of the core components of the analytical method.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of Canagliflozin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. This application note and protocol are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Canagliflozin. The method can be validated according to regulatory guidelines for use in clinical and bioanalytical studies.
References
- 1. Development of LC-MS/MS method for simultaneous determination of Canagliflozin and Metformin in human plasma and its pharmacokinetic application in Indian population under fast and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Protocol for the Quantification of Canagiflozin in Human Plasma using Canagliflozin-D4 as an Internal Standard
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of canagliflozin in human plasma. The protocol utilizes canagliflozin-D4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.[1][2] It functions by reducing the reabsorption of glucose in the kidneys, thereby increasing urinary glucose excretion.[2] Accurate measurement of canagliflozin concentrations in human plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3] This protocol describes a robust and sensitive LC-MS/MS method for this purpose, employing protein precipitation for sample cleanup.
Experimental
Materials and Reagents
-
Canagliflozin reference standard
-
Canagliflozin-D4 internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, is required.
Chromatographic Conditions
The following table summarizes the recommended liquid chromatography conditions.
| Parameter | Recommended Setting |
| Column | C18 analytical column (e.g., 50 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic elution with 40% Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Canagliflozin) | m/z 462.5 → 267.1 |
| MRM Transition (Canagliflozin-D4) | m/z 466.4 → 267.2 |
| Ion Spray Voltage | 2000 V |
| Temperature | 400 °C |
| Collision Gas | Nitrogen |
Protocol
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of canagliflozin and canagliflozin-D4 in methanol.
-
Working Standard Solutions: Prepare working standard solutions of canagliflozin by serially diluting the stock solution with a methanol:water (1:1) mixture to achieve concentrations for the calibration curve.
-
Internal Standard Working Solution: Dilute the canagliflozin-D4 stock solution with methanol to a final concentration of 5000 ng/mL.
Sample Preparation (Protein Precipitation)
The following diagram illustrates the sample preparation workflow:
Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of 10-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 200, and 800 ng/mL) in drug-free human plasma.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA). The validation should assess linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
The logical relationship of the validation parameters is depicted in the following diagram:
Summary of Validation Results
The following table summarizes typical performance characteristics of a validated method for canagliflozin quantification.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Linear Range | - | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | - | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | 88.14 - 113.05% |
| Recovery | Consistent and reproducible | > 90% |
| Matrix Effect | Minimal | Within acceptable limits |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable |
Data Analysis
The concentration of canagliflozin in plasma samples is determined by calculating the peak area ratio of canagliflozin to the internal standard (canagliflozin-D4). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations using a weighted linear regression model. The concentrations of canagliflozin in the QC and unknown samples are then interpolated from this calibration curve.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of canagliflozin in human plasma using canagliflozin-D4 as an internal standard. The method is sensitive, selective, and accurate, making it well-suited for a variety of clinical and research applications. Adherence to this protocol and proper method validation will ensure reliable and reproducible results.
References
Application of Canagliflozin D4 in pharmacokinetic studies of Canagliflozin.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. To accurately characterize its pharmacokinetic (PK) profile, a robust and reliable bioanalytical method is essential. Canagliflozin-d4, a deuterium-labeled stable isotope of canagliflozin, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use minimizes variability due to sample preparation and matrix effects, ensuring high accuracy and precision in the determination of canagliflozin concentrations in biological matrices.[1][2][3][4] This document provides detailed application notes and protocols for the use of Canagliflozin-d4 in pharmacokinetic studies of canagliflozin.
Physicochemical Properties
| Property | Canagliflozin | Canagliflozin-d4 |
| Chemical Formula | C₂₄H₂₅FO₅S | C₂₄H₂₁D₄FO₅S |
| Molecular Weight | 444.5 g/mol | 448.5 g/mol |
| Structure | (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol | (1S)-1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl-d4)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol |
Experimental Protocols
Bioanalytical Method Using LC-MS/MS
A sensitive and selective LC-MS/MS method is employed for the quantification of canagliflozin in plasma, utilizing Canagliflozin-d4 as the internal standard.
1. Sample Preparation
Two primary methods for plasma sample preparation are solid-phase extraction (SPE) and protein precipitation (PP).
a) Solid-Phase Extraction (SPE) Protocol [1]
-
SPE Cartridge: Strata-X or equivalent polymeric reversed-phase cartridges (30 mg, 1 mL).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 20 µL of Canagliflozin-d4 internal standard solution (concentration to be optimized based on expected analyte levels) and 200 µL of 2% formic acid in water. Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute canagliflozin and Canagliflozin-d4 with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
b) Protein Precipitation (PP) Protocol
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of Canagliflozin-d4 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Methanol:Acetate buffer (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Canagliflozin: m/z 462.5 → 267.1Canagliflozin-d4: m/z 466.4 → 267.2 |
| Ion Source Temp. | 500°C |
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Normalized by the internal standard |
| Stability | Analyte stable under various storage and handling conditions |
Data Presentation
Bioanalytical Method Validation Data
| Parameter | Canagliflozin |
| Linearity Range | 10.253 - 6019.311 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Accuracy (%) | 95.93 - 104.87 |
| Intra-day Precision (%CV) | 4.19 - 10.94 |
| Inter-day Accuracy (%) | 98.84 - 104.87 |
| Inter-day Precision (%CV) | 4.19 - 10.94 |
| Mean Recovery (%) | 98.07 |
Human Pharmacokinetic Parameters of Canagliflozin
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | t₁/₂ (hr) |
| 100 mg | 1184 ± 254 | 1.0 (1.0 - 4.0) | 9334 ± 1928 | 10.6 |
| 300 mg | 3632 ± 938 | 1.5 (1.0 - 4.0) | 30671 ± 6636 | 13.1 |
Data presented as mean ± SD or median (range). Data compiled from multiple sources.
Visualizations
Caption: Workflow of a typical pharmacokinetic study.
Caption: Metabolic pathways of Canagliflozin.
References
Chromatographic Separation of Canagliflozin and its Deuterated Analog Canagliflozin D4: An Application Note
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. It lowers blood glucose by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine. For pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, it is essential to have a robust and reliable analytical method for the quantification of Canagliflozin in biological matrices. The use of a stable isotope-labeled internal standard, such as Canagliflozin D4, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. This application note details validated chromatographic methods for the separation and quantification of Canagliflozin and this compound using both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. HPLC-UV Method for Canagliflozin Quantification
This section outlines a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantification of Canagliflozin in bulk drug and pharmaceutical dosage forms. While this method does not typically use an internal standard, it is foundational for quality control applications.
Experimental Protocol
A simple, precise, and accurate RP-HPLC method has been developed for the estimation of Canagliflozin.[1][2] Chromatographic separation is typically achieved on a C18 column.[1][2][3]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: COSMICSIL 100 C18 (250 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and water (pH 3.0, adjusted with orthophosphoric acid) in a 70:30 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 290 nm.
-
Column Temperature: Ambient or controlled at 30°C.
-
Run Time: Approximately 6-15 minutes.
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Canagliflozin reference standard and transfer it into a 10 mL volumetric flask. Dissolve and make up the volume with HPLC grade acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 20-200 µg/mL).
3. Sample Preparation (from Tablets):
-
Weigh and powder twenty tablets to get the average weight.
-
Transfer a quantity of powder equivalent to 100 mg of Canagliflozin into a 100 mL volumetric flask.
-
Add about 75 mL of methanol and sonicate for 30 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and make up the volume with methanol.
-
Dilute 5 mL of this solution to 50 mL with the mobile phase.
-
Filter the resulting solution through a 0.2 µm nylon membrane filter before injection.
Data Presentation
The performance of the HPLC-UV method is summarized below.
| Parameter | Result |
| Linearity Range | 20-200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Retention Time (Rt) | Approximately 3.1 - 6.9 min |
| Accuracy (% Recovery) | 98.36% - 101.41% |
| Limit of Detection (LOD) | 0.23 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of Canagliflozin.
II. LC-MS/MS Method for Canagliflozin and this compound Quantification
This section provides a detailed protocol for a rapid and sensitive bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the simultaneous determination of Canagliflozin and its internal standard, this compound, in human plasma.
Experimental Protocol
This method is highly suitable for pharmacokinetic and bioequivalence studies due to its high sensitivity and selectivity.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and acetate buffer (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
Run Time: Approximately 2.5 minutes.
2. Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Canagliflozin: m/z 462.5 → 267.1
-
This compound (IS): m/z 466.4 → 267.2
-
3. Preparation of Standard and QC Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Canagliflozin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Canagliflozin stock solution for calibration curve standards and quality control (QC) samples. Prepare a separate working solution for the internal standard (this compound).
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to create calibration standards covering the desired concentration range (e.g., 10-7505 ng/mL) and QC samples at low, medium, and high concentrations.
4. Sample Preparation (from Plasma):
-
Protein Precipitation: To a 250 µL aliquot of plasma sample, standard, or QC, add 25 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add a protein precipitating agent like acetonitrile, vortex again, and then centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE): Alternatively, for cleaner samples, use an SPE method. Condition an appropriate SPE cartridge (e.g., Strata-X polymeric reverse phase).
-
Load the plasma sample, wash the cartridge to remove interferences, and then elute the analytes with an appropriate solvent like methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.
Data Presentation
The performance characteristics of a typical LC-MS/MS method are summarized below.
| Parameter | Result |
| Linearity Range | 10.25 - 6019.31 ng/mL |
| Retention Time (Rt) | ~1.15 - 1.5 min |
| Mean Recovery (Canagliflozin) | 79.77% - 98.07% |
| Mean Recovery (this compound) | 76.66% |
| Inter-assay Precision (%CV) | ≤ 15% |
| Intra-assay Precision (%CV) | ≤ 15% |
Logical Relationship Diagram
Caption: Workflow for LC-MS/MS analysis of Canagliflozin and this compound.
References
Application Notes and Protocols for the Detection of Canagliflozin D4 by Mass Spectrometry
These application notes provide a detailed protocol for the quantitative analysis of Canagliflozin D4 in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated analog of Canagliflozin and is commonly used as an internal standard (IS) in pharmacokinetic studies due to its similar chemical properties and distinct mass-to-charge ratio.[1][2][]
Overview
This document outlines the necessary mass spectrometry parameters, sample preparation procedures, and chromatographic conditions for the reliable detection and quantification of this compound. The methodologies described are intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies involving Canagliflozin.
Mass Spectrometry Parameters
The detection of this compound is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[2] The key mass spectrometry parameters are summarized in the table below.
| Parameter | Value | Source |
| Analyte | This compound | - |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| Precursor Ion (Q1) | m/z 466.4 | |
| Product Ion (Q3) | m/z 267.2 | |
| Internal Standard | This compound is the internal standard for Canagliflozin analysis. |
Note: The MRM transition for Canagliflozin is typically m/z 462.5 → 267.1.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Three common methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP).
3.1.1. Solid-Phase Extraction (SPE)
SPE is a highly effective method for cleaning up complex biological samples.
Protocol:
-
Conditioning: Condition an appropriate SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample (pre-treated as necessary) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute Canagliflozin and this compound using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
3.1.2. Liquid-Liquid Extraction (LLE)
LLE is another widely used technique for sample clean-up.
Protocol:
-
To a known volume of plasma, add the internal standard solution (this compound).
-
Add an immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
Vortex the mixture to facilitate the extraction of the analytes into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
3.1.3. Protein Precipitation (PP)
PP is a simpler and faster method, suitable for high-throughput analysis.
Protocol:
-
To a plasma sample, add a precipitating agent like methanol or acetonitrile.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is crucial for resolving Canagliflozin and this compound from endogenous matrix components.
| Parameter | Typical Conditions | Source |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | - |
| Column | Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm) or equivalent C18 column | |
| Mobile Phase | A mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetate buffer or ammonium acetate). A common composition is methanol:acetate buffer (80:20 v/v). | |
| Flow Rate | 0.8 - 1.0 mL/min | |
| Column Temperature | Ambient or controlled (e.g., 40°C) | - |
| Injection Volume | 5 - 20 µL | - |
| Retention Time | The retention times for Canagliflozin and this compound are typically around 1.15 to 1.5 minutes. |
Data Analysis and Quantification
Quantification is based on the peak area ratio of the analyte (Canagliflozin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Canagliflozin in the unknown samples is then determined from this curve. Linearity for Canagliflozin quantification is typically observed over a range of 10 ng/mL to over 6000 ng/mL.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Canagliflozin using this compound as an internal standard.
References
Application Notes and Protocols: Canagliflozin-d4 as an Internal Standard in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Canagliflozin-d4 as an internal standard in the quantitative analysis of Canagliflozin in various biological matrices. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high sensitivity, specificity, and accuracy for pharmacokinetic and bioequivalence studies.
Introduction
Canagliflozin is a medication used to treat type 2 diabetes.[1] Accurate quantification of Canagliflozin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Canagliflozin-d4, is the gold standard for quantitative bioanalysis using mass spectrometry.[1][] Canagliflozin-d4, being a deuterated analog of Canagliflozin, exhibits similar physicochemical properties, extraction recovery, and ionization efficiency, while having a different mass-to-charge ratio (m/z), allowing for its differentiation from the analyte of interest.[1][3] This ensures reliable correction for variations during sample preparation and analysis, leading to highly accurate and precise results.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated LC-MS/MS methods for the determination of Canagliflozin using Canagliflozin-d4 as an internal standard in human plasma.
Table 1: Linearity and Range
| Biological Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Human Plasma | 10.253 - 6019.311 | > 0.99 | |
| Human Plasma | 10 - 7505 | 0.9970 | |
| Human Plasma | 10.00 - 6028.00 | Not Specified | |
| Rabbit Plasma | 5 - 600 | 0.999 | |
| Rat Plasma | Not Specified | Not Specified |
Table 2: Precision and Accuracy
| Biological Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Plasma | LLOQ, LQC, MQC, HQC | < 15% | < 15% | 102.04 - 110.38 | |
| Human Plasma | LLOQ, LQC, MQC-1, MQC-2, HQC | Within acceptance limits | Within acceptance limits | Within acceptance limits | |
| Human Plasma | LLOQ | 1.75 | Not Specified | 103.10 |
Table 3: Recovery
| Biological Matrix | Analyte/Internal Standard | Mean Recovery (%) | Reference |
| Human Plasma | Canagliflozin | 98.07 | |
| Human Plasma | Canagliflozin | 79.77 | |
| Human Plasma | Canagliflozin-d4 | 76.66 | |
| Rabbit Plasma | Canagliflozin | 102.05 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature for the quantification of Canagliflozin using Canagliflozin-d4 as an internal standard.
Protocol 1: Quantification of Canagliflozin in Human Plasma by LC-MS/MS
This protocol is based on a rapid and sensitive bioanalytical method utilizing solid-phase extraction (SPE).
1. Materials and Reagents:
-
Canagliflozin reference standard
-
Canagliflozin-d4 internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
-
Column: A suitable C18 or phenyl column (e.g., Zorbax XDB phenyl, 75 x 4.6 mm, 3.5 µm)
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or acetate buffer). For example, methanol and acetate buffer (80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Injection Volume: 10 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Canagliflozin: m/z 462.5 → 267.1
-
Canagliflozin-d4: m/z 466.4 → 267.2
-
-
Ion Source Parameters: Optimized for maximum sensitivity (e.g., spray voltage, source temperature, gas flows).
5. Sample Preparation (Solid Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Spike a known volume of plasma sample (e.g., 250 µL) with the internal standard solution (Canagliflozin-d4).
-
Load the spiked plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
6. Data Analysis:
-
Quantify Canagliflozin by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Canagliflozin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Canagliflozin in Human Plasma by LC-MS/MS using Protein Precipitation
This protocol outlines a simpler and faster sample preparation method using protein precipitation.
1. Materials and Reagents:
-
Same as Protocol 1, excluding SPE cartridges.
2. Instrumentation and Conditions:
-
Same as Protocol 1, with potential adjustments to chromatographic conditions to ensure adequate separation from matrix components.
3. Sample Preparation (Protein Precipitation):
-
Spike a known volume of plasma sample (e.g., 100 µL) with the internal standard solution (Canagliflozin-d4).
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 3:1 v/v) to the plasma sample.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Inject a portion of the supernatant directly into the LC-MS/MS system or after evaporation and reconstitution.
Experimental Workflow Diagrams
Figure 1: Experimental workflow for Canagliflozin quantification using SPE.
Figure 2: Experimental workflow for Canagliflozin quantification using protein precipitation.
References
Application Note: Quantitative Analysis of Canagliflozin in Human Urine by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Canagliflozin in human urine. The method utilizes Canagliflozin-D4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and efficient sample preparation protocol based on protein precipitation is employed, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving the analysis of Canagliflozin in urine.
Introduction
Canagliflozin is an orally administered selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It lowers blood glucose by inhibiting the reabsorption of glucose in the kidneys, thereby increasing urinary glucose excretion.[1][2] Accurate and reliable quantification of Canagliflozin in urine is crucial for understanding its pharmacokinetics and for clinical research. The use of a stable isotope-labeled internal standard like Canagliflozin-D4 is the gold standard for quantitative bioanalysis using LC-MS/MS, as it effectively compensates for variations in sample preparation and matrix effects.[3]
This application note provides a detailed protocol for the extraction and quantification of Canagliflozin in human urine, along with performance characteristics of the method.
Experimental
Materials and Reagents
-
Canagliflozin reference standard
-
Canagliflozin-D4 internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Drug-free human urine
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used. The system should be capable of performing gradient elution and multiple reaction monitoring (MRM).
-
Chromatographic Column: Waters ACQUITY UPLC HSS T3 1.8 µm; 2.1 × 50 mm or equivalent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the urine sample.
-
Add 50 µL of Canagliflozin-D4 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 600 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC HSS T3 1.8 µm; 2.1 × 50 mm |
| Mobile Phase A | 20 mM Ammonium acetate in water (pH 5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Optimized for separation of Canagliflozin and Canagliflozin-D4 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Canagliflozin: m/z 462.5 → 267.1Canagliflozin-D4: m/z 466.4 → 267.2 |
| Collision Energy (CE) | Optimized for each transition |
| Declustering Potential (DP) | Optimized for each transition |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Canagliflozin in human urine. The use of Canagliflozin-D4 as an internal standard ensured the reliability of the results.
Quantitative Data Summary
The following table summarizes the typical validation parameters for the quantitative analysis of Canagliflozin in a biological matrix using an LC-MS/MS method.
| Parameter | Result |
| Linearity Range | 10 - 5000 µg/L in urine |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 µg/L in urine |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (Intra- and Inter-day) | ≤ 15% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by the internal standard |
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of Canagliflozin in urine.
Signaling Pathway/Logical Relationship Diagram
Caption: MRM-based detection of Canagliflozin and its internal standard.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of Canagliflozin in human urine. The use of a deuterated internal standard, Canagliflozin-D4, ensures high accuracy and precision, making this method well-suited for demanding research applications in clinical pharmacology and drug development. The simple sample preparation procedure allows for high-throughput analysis.
References
Application Notes and Protocols for High-Throughput Screening Assays in Drug Discovery Programs Targeting SGLT2 and Related Pathways
Introduction
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the study of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, using Canagliflozin as a reference compound. It is important to clarify the role of Canagliflozin D4, a deuterated analog of Canagliflozin. Deuterated compounds, where hydrogen atoms are replaced by deuterium, are primarily utilized as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3] Their near-identical chemical behavior but different mass allows for precise quantification of the parent drug in biological samples.[3] Therefore, this compound's role is not in primary screening to identify new bioactive compounds, but in downstream pharmacokinetic/pharmacodynamic (PK/PD) studies of potential drug candidates.
The following protocols describe HTS assays designed to identify novel modulators of SGLT2 and its downstream signaling pathways, where Canagliflozin serves as a crucial positive control.
Application Note 1: A Cell-Based HTS Assay for the Identification of Novel SGLT2 Inhibitors
This protocol details a robust, fluorescence-based high-throughput assay to screen for novel inhibitors of SGLT2. The assay measures the uptake of a fluorescent glucose analog, 2-NBDG, in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[4] Inhibition of 2-NBDG uptake in the presence of a test compound indicates potential SGLT2 inhibitory activity. Canagliflozin is used as the reference inhibitor to validate assay performance and quantify the potency of hit compounds.
Experimental Protocol: 2-NBDG Glucose Uptake Inhibition Assay
1. Materials and Reagents:
-
Cells: HK-2 (human kidney proximal tubule) cell line.
-
Media: Keratinocyte-Serum Free Medium (K-SFM) supplemented with human recombinant epidermal growth factor and bovine pituitary extract.
-
Assay Plates: 96-well or 384-well black, clear-bottom microplates.
-
Buffers:
-
Na+ Buffer (HBSS): Hank's Balanced Salt Solution containing 137 mM NaCl.
-
Na+-Free Buffer: HBSS with NaCl replaced by 137 mM Choline Chloride.
-
-
Fluorescent Substrate: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
-
Reference Inhibitor: Canagliflozin.
-
Test Compounds: Compound library dissolved in DMSO.
2. Procedure:
-
Cell Seeding:
-
Culture HK-2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete K-SFM.
-
Seed cells into assay plates at a density of 5 x 10⁴ cells/well (for 96-well plates) in 100 µL of medium.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and Canagliflozin in Na+ Buffer. The final DMSO concentration should be kept below 0.5%.
-
Aspirate the culture medium from the cells and wash once with 100 µL of Na+ Buffer.
-
Add 50 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO in Na+ Buffer) and "positive control" (Canagliflozin) wells.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Prepare a 200 µM solution of 2-NBDG in Na+ Buffer.
-
Add 50 µL of the 2-NBDG solution to all wells for a final concentration of 100 µM.
-
Incubate for 60 minutes at 37°C with 5% CO₂.
-
-
Termination and Signal Detection:
-
Terminate the uptake by aspirating the 2-NBDG solution.
-
Wash the cells three times with 150 µL of ice-cold Na+-Free Buffer to remove extracellular fluorescence.
-
After the final wash, add 100 µL of Na+-Free Buffer to each well.
-
Measure the intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)) (Signal_Background can be determined from wells with a high concentration of Canagliflozin or no cells).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of SGLT2 activity is inhibited) by fitting the data to a four-parameter logistic curve.
Data Presentation: Hypothetical SGLT2 Inhibition Screening Results
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Max Inhibition (%) |
| Canagliflozin | SGLT2 | 2-NBDG Uptake | 15.2 | 98.5% |
| Hit Compound A | SGLT2 | 2-NBDG Uptake | 25.8 | 95.2% |
| Hit Compound B | SGLT2 | 2-NBDG Uptake | 150.1 | 92.1% |
| Inactive Cpd | SGLT2 | 2-NBDG Uptake | >10,000 | 5.3% |
Visualization of SGLT2 Inhibition Assay Workflow
Application Note 2: HTS Assay to Identify Modulators of the PI3K/AKT/mTOR Signaling Pathway
Canagliflozin has been shown to modulate key cellular signaling pathways, including the PI3K/AKT/mTOR pathway, independent of its SGLT2 inhibition. This protocol describes a high-content screening (HCS) assay to identify compounds that phenocopy the effects of Canagliflozin on this pathway by measuring the phosphorylation of a key downstream effector, S6 ribosomal protein.
Experimental Protocol: High-Content Imaging of Phospho-S6
1. Materials and Reagents:
-
Cells: HepG2 (human liver cancer) cell line or other relevant cell line.
-
Assay Plates: 384-well, black, clear-bottom imaging plates.
-
Reagents:
-
Primary Antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: Hoechst 33342.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
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Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
-
Reference Compound: Canagliflozin.
-
Test Compounds: Compound library dissolved in DMSO.
2. Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into 384-well imaging plates at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare dilutions of test compounds and Canagliflozin in serum-free medium.
-
Add compounds to cells and incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Cell Staining (Immunofluorescence):
-
Fixation: Aspirate medium and fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash wells twice with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash twice with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody: Incubate with anti-phospho-S6 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody & Nuclear Stain: Wash three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Final Wash: Wash three times with PBS. Leave the final wash in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images using an automated high-content imaging system. Capture at least two channels (DAPI for nuclei, FITC for phospho-S6).
-
Use image analysis software to:
-
Identify nuclei (Hoechst channel) to count cells.
-
Define the cytoplasm as a ring around the nucleus.
-
Quantify the mean fluorescence intensity of the phospho-S6 signal in the cytoplasm of each cell.
-
Calculate the average cytoplasmic phospho-S6 intensity per well.
-
-
3. Data Analysis:
-
Normalize the average phospho-S6 intensity to the cell count for each well.
-
Calculate the percentage change in phospho-S6 signal relative to vehicle (DMSO) controls.
-
Identify "hit" compounds that significantly decrease the phospho-S6 signal, similar to the Canagliflozin positive control.
Visualization of the PI3K/AKT/mTOR Signaling Pathway
References
Troubleshooting & Optimization
Troubleshooting matrix effects in Canagliflozin bioanalysis with Canagliflozin D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Canagliflozin using its deuterated internal standard, Canagliflozin-D4.
Frequently Asked Questions (FAQs)
FAQ 1: What are matrix effects and why are they a concern in Canagliflozin bioanalysis?
In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the biological sample.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[4][5] For Canagliflozin, which is often analyzed in complex matrices like plasma or urine, endogenous substances such as phospholipids are a primary cause of ion suppression. Failure to address these effects can lead to erroneous pharmacokinetic and toxicokinetic data.
FAQ 2: How does Canagliflozin-D4 help in mitigating matrix effects?
Canagliflozin-D4 is a stable isotope-labeled internal standard (SIL-IS) for Canagliflozin. A SIL-IS is considered the gold standard for internal standards in LC-MS/MS bioanalysis because it has nearly identical physicochemical properties and chromatographic behavior to the analyte. Therefore, Canagliflozin-D4 co-elutes with Canagliflozin and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
FAQ 3: What are the common sample preparation techniques to reduce matrix effects for Canagliflozin analysis?
Effective sample preparation is crucial to minimize matrix effects by removing interfering components before LC-MS/MS analysis. The most common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While fast, it may not provide the cleanest extracts and can be prone to ion suppression from remaining phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its partitioning between two immiscible liquid phases. LLE can offer cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): Considered a highly selective method that can provide very clean extracts. SPE involves passing the sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a suitable solvent.
The choice of technique depends on the required sensitivity, throughput, and the nature of the biological matrix.
Troubleshooting Guide
Problem 1: Inconsistent and low analyte (Canagliflozin) signal with high variability, even with the use of Canagliflozin-D4.
This issue often points to significant and variable matrix effects that may not be fully compensated for by the internal standard, or a problem with the internal standard itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analyte signal.
Experimental Protocol: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
Setup:
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Prepare a standard solution of Canagliflozin at a concentration that gives a stable signal.
-
Use a T-connector to infuse this solution at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer.
-
-
Procedure:
-
While infusing the Canagliflozin solution, inject a blank, extracted matrix sample (e.g., plasma processed by protein precipitation).
-
Monitor the signal of the infused Canagliflozin.
-
-
Interpretation:
-
A stable baseline signal corresponds to no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
By comparing the retention time of Canagliflozin with the regions of ion suppression, you can determine if co-eluting matrix components are affecting its signal.
Problem 2: The calculated matrix effect is outside the acceptable limits (e.g., >15% CV).
Regulatory guidelines from bodies like the FDA and EMA require the assessment of matrix effects during method validation. If the matrix effect is too high, the method is not considered robust.
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol is adapted from FDA and EMA guidelines.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare Canagliflozin and Canagliflozin-D4 in the mobile phase at low and high quality control (LQC and HQC) concentrations.
-
Set B (Post-Extraction Spiked): Extract blank biological matrix from at least six different sources. After extraction, spike the extracts with Canagliflozin and Canagliflozin-D4 to the LQC and HQC concentrations.
-
Set C (Pre-Extraction Spiked): Spike blank biological matrix from the same six sources with Canagliflozin and Canagliflozin-D4 at LQC and HQC concentrations before extraction.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized MF: (MF of analyte) / (MF of IS)
-
Coefficient of Variation (%CV): The %CV of the IS-Normalized MF across the different matrix sources should be ≤15%.
-
Data Presentation: Example of Matrix Effect Assessment
| Sample Source | Analyte Area (Set B) | IS Area (Set B) | Analyte Area (Set A) | IS Area (Set A) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 85,000 | 175,000 | 100,000 | 200,000 | 0.85 | 0.875 | 0.971 |
| 2 | 82,000 | 170,000 | 100,000 | 200,000 | 0.82 | 0.850 | 0.965 |
| 3 | 90,000 | 180,000 | 100,000 | 200,000 | 0.90 | 0.900 | 1.000 |
| 4 | 78,000 | 165,000 | 100,000 | 200,000 | 0.78 | 0.825 | 0.945 |
| 5 | 88,000 | 178,000 | 100,000 | 200,000 | 0.88 | 0.890 | 0.989 |
| 6 | 84,000 | 172,000 | 100,000 | 200,000 | 0.84 | 0.860 | 0.977 |
| Mean | 0.975 | ||||||
| Std Dev | 0.019 | ||||||
| %CV | 1.95% |
In this example, the %CV of the IS-Normalized Matrix Factor is 1.95%, which is well within the acceptable limit of 15%.
Troubleshooting High Matrix Effect:
If the %CV exceeds 15%, it indicates that the matrix effect is variable across different sources and not adequately compensated for by the internal standard.
Mitigation Strategy Flowchart:
Caption: Mitigation strategies for high matrix effect.
By systematically addressing these common issues and following the provided experimental protocols, researchers can effectively troubleshoot and mitigate matrix effects in the bioanalysis of Canagliflozin, ensuring the generation of high-quality, reliable data.
References
Optimizing LC gradient for separation of Canagliflozin and its metabolites with D4 standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of a liquid chromatography (LC) gradient for the separation of Canagliflozin, its major metabolites, and its D4 deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Canagliflozin and how do their properties differ from the parent drug?
Canagliflozin is primarily metabolized in the liver via O-glucuronidation to form two inactive metabolites, M5 and M7.[1][2][3][4] A minor metabolic pathway involves oxidation by CYP3A4 to form M9.[1] The O-glucuronide metabolites are significantly more polar than the parent compound, Canagliflozin. This difference in polarity is the key principle for their chromatographic separation.
Q2: What is the purpose of using a Canagliflozin-D4 internal standard?
A deuterated internal standard (IS) like Canagliflozin-D4 is used to improve the accuracy and precision of quantification. Since it has a very similar chemical structure and physicochemical properties to Canagliflozin, it behaves almost identically during sample preparation (extraction), chromatography, and ionization in the mass spectrometer. This allows it to compensate for variations in sample volume, extraction efficiency, and matrix effects (ion suppression or enhancement), leading to more reliable results.
Q3: What are the typical starting conditions for developing an LC method for Canagliflozin and its metabolites?
Based on published methods, a good starting point would be a reversed-phase C18 or phenyl-hexyl column with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic component (e.g., acetonitrile or methanol). A gradient elution, starting with a lower percentage of the organic solvent and gradually increasing, is necessary to separate the polar metabolites from the less polar parent drug.
Q4: How can I optimize the gradient to improve the separation of co-eluting peaks?
If you observe co-elution of Canagliflozin and its metabolites, you can "stretch out" the part of the gradient where these compounds elute. To do this, identify the organic solvent concentration at which the peaks of interest are eluting. Then, modify the gradient to have a shallower slope (a slower increase in organic solvent percentage) in that specific range. This will provide more time for the compounds to interact with the stationary phase, leading to better resolution.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My peaks for Canagliflozin and/or its metabolites are tailing, fronting, or split. What are the possible causes and how can I fix this?
Poor peak shape can be caused by a variety of factors. The following table outlines common causes and their solutions.
| Symptom | Possible Cause | Troubleshooting Action |
| Peak Tailing | Secondary silanol interactions (especially for basic compounds). | Lower the mobile phase pH (e.g., using formic acid) to protonate residual silanols on the column packing. Consider using a column with high-purity silica or end-capping. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help prevent this. | |
| Peak Fronting | Column overload (mass or volume). | Decrease the amount of sample injected onto the column by reducing the injection volume or diluting the sample. |
| Sample solvent stronger than the initial mobile phase. | Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. | |
| Split Peaks | Partially blocked column inlet frit. | Reverse flush the column according to the manufacturer's instructions. If this doesn't work, the column may need to be replaced. |
| Column void or channeling. | This indicates a damaged column bed. The column needs to be replaced. | |
| Injection solvent effect. | Ensure the sample is dissolved in the initial mobile phase. |
Issue 2: Retention Time Shifts
Q: The retention times for my analytes are shifting between injections or between different analytical runs. What could be the cause?
Inconsistent retention times can compromise peak identification and integration. Here are the common culprits and their remedies.
| Observation | Possible Cause | Troubleshooting Action |
| All peaks shift to earlier or later times | Fluctuation in mobile phase flow rate. | Check for leaks in the LC system. Ensure pump seals are in good condition and that the pump is properly primed. Verify the flow rate by collecting and measuring the eluent over a set time. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase, ensuring accurate measurement of all components. Degas the mobile phase before use. | |
| Changes in column temperature. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase has time to equilibrate to the column temperature before entering the column. | |
| Only some peaks shift | Inconsistent gradient formation. | Check the gradient proportioning valves of your LC system. |
| Sample matrix effects. | Ensure adequate sample clean-up to remove interfering matrix components. | |
| pH of the mobile phase is close to the pKa of an analyte. | Adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa for consistent ionization and retention. |
Issue 3: Inconsistent Internal Standard (IS) Response
Q: The peak area of my Canagliflozin-D4 internal standard is highly variable across my sample set. What should I investigate?
A stable internal standard response is crucial for accurate quantification. Variability can indicate a number of issues.
| Symptom | Possible Cause | Troubleshooting Action |
| Variable IS peak area | Inconsistent addition of IS to samples. | Review the procedure for adding the internal standard to ensure a consistent volume is added to every sample, standard, and quality control. |
| Matrix effects (ion suppression or enhancement). | Improve sample preparation to remove more matrix components. Dilute the sample if sensitivity allows. Ensure the IS and analyte co-elute as closely as possible for optimal compensation. | |
| Deuterium exchange. | While less common for D4 labels on an aromatic ring, ensure the mobile phase pH is not excessively high or low, which could potentially promote hydrogen-deuterium exchange. | |
| Instability of the IS in the sample matrix or autosampler. | Perform stability tests of the internal standard in the processed samples at the autosampler temperature. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method for extracting Canagliflozin and its metabolites from plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Canagliflozin-D4 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Suggested LC Gradient Method
This is a starting point for method development and should be optimized for your specific instrument and column.
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 90 |
| 9.0 | 90 |
| 9.1 | 10 |
| 12.0 | 10 |
Visualizations
Caption: Experimental workflow for Canagliflozin analysis.
Caption: Troubleshooting logic for chromatographic issues.
References
Stability of Canagliflozin D4 in processed samples and stock solutions.
This technical support center provides guidance on the stability of Canagliflozin D4 in processed samples and stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I prepare my this compound stock solution?
A2: this compound stock solutions are typically prepared in methanol or a mixture of acetonitrile and water. A common practice is to dissolve the solid compound in the chosen solvent to a concentration of 1 mg/mL. This stock solution is then further diluted to create working solutions.
Q3: What is the stability of this compound in a stock solution?
A3: The stability of this compound in a stock solution has been evaluated under different conditions. The following table summarizes the stability data from a study where this compound was used as an internal standard.
Table 1: Stability of this compound Stock and Spiking Solutions [2]
| Storage Condition | Duration | % Stability | Precision (% RSD) |
| Room Temperature Stock Solution | 4 days 17 hours | 101.39% | 0.44% - 0.52% |
| Room Temperature Spiking Solution | 4 days 17 hours | 100.35% | 0.29% - 0.52% |
| Refrigerated Stock Solution | Not Specified | 100.04% | 0.38% - 0.50% |
Q4: Is this compound stable in processed biological samples?
A4: Yes, this compound has demonstrated good stability in processed biological samples, such as human plasma, under various conditions typically encountered during bioanalysis.
Table 2: Stability of Canagliflozin in Human Plasma (used as a surrogate for D4 stability) [2]
| Stability Test | Conditions | Duration | % Stability | Precision (% RSD) |
| Auto-sampler Stability | Injected after a period of 73 hours 09 minutes | 73 hours 09 minutes | 98.66% - 102.23% | 0.84% - 1.43% |
| Wet Extract Stability | Stored under refrigerated conditions | 16 hours 14 minutes | 98.63% - 101.11% | 0.70% - 1.75% |
| Freeze-Thaw Stability | Three cycles from -20°C to room temperature | 3 cycles | 98.00% - 101.51% | 0.40% - 1.22% |
| Bench Top Stability | Room temperature | Not Specified | 97.17% - 100.57% | 0.53% - 1.18% |
| Short-term -20°C Stability | -20°C | Not Specified | 99.43% - 100.18% | 0.41% - 1.19% |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experiments.
Issue 1: Inconsistent or drifting internal standard response.
-
Possible Cause: Degradation of this compound in the stock solution or processed samples. Although generally stable, prolonged exposure to certain conditions can lead to degradation. Canagliflozin is known to be susceptible to oxidative degradation.[3][4]
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: If the stock solution has been stored for an extended period, especially at room temperature, prepare a fresh solution from solid material.
-
Minimize exposure to light and air: Protect solutions from light and overlay with an inert gas like nitrogen or argon if storing for a long duration.
-
Evaluate sample processing conditions: If degradation is suspected in processed samples, assess the stability under your specific extraction and storage conditions. This can be done by re-analyzing QC samples at different time points.
-
Issue 2: Presence of an unexpected peak at the retention time of unlabeled canagliflozin in samples spiked only with this compound.
-
Possible Cause: Deuterium-hydrogen back-exchange. This can occur under certain pH and temperature conditions, where a deuterium atom is replaced by a hydrogen atom from the solvent or matrix.
-
Troubleshooting Steps:
-
Assess back-exchange: Incubate the this compound in a blank biological matrix at different pH values (e.g., acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) for various time points. Analyze the samples by LC-MS/MS and monitor for an increase in the signal of unlabeled canagliflozin.
-
Adjust pH of solutions: If back-exchange is confirmed, adjust the pH of your stock solutions and sample processing buffers to a more neutral range if possible.
-
Issue 3: Poor chromatographic peak shape or resolution.
-
Possible Cause: Inappropriate mobile phase or column chemistry.
-
Troubleshooting Steps:
-
Optimize mobile phase: Canagliflozin has been successfully analyzed using mobile phases consisting of acetonitrile and water with additives like formic acid or trifluoroacetic acid. Experiment with the gradient and mobile phase composition to improve peak shape.
-
Select an appropriate column: A C18 column is commonly used for the analysis of canagliflozin.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound solid.
-
Dissolve in 1 mL of methanol or a suitable solvent in a volumetric flask.
-
Vortex until fully dissolved.
-
Store at -20°C in an amber vial.
-
-
Working Solution (e.g., 10 µg/mL):
-
Dilute the stock solution 1:100 with the appropriate solvent (e.g., 10 µL of stock solution into 990 µL of solvent).
-
This working solution can be used for spiking into calibration standards and quality control samples.
-
Protocol 2: Assessment of Stock Solution Stability
-
Prepare the this compound stock solution as described above.
-
Divide the solution into aliquots for testing at different conditions (e.g., room temperature and 2-8°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the stored solutions by LC-MS/MS.
-
Compare the peak area response of the stored solutions to that of a freshly prepared stock solution.
-
The stability is considered acceptable if the mean response is within ±15% of the initial response.
Protocol 3: Forced Degradation Study of Canagliflozin
Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of an analytical method. The stability of this compound is expected to be similar to that of canagliflozin.
-
Acid Hydrolysis: Mix 1 mL of a canagliflozin solution (1 mg/mL) with 1 mL of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of canagliflozin solution (1 mg/mL) with 1 mL of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of canagliflozin solution (1 mg/mL) with 1 mL of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid canagliflozin to dry heat (e.g., 100°C) for a specified period. Dissolve in a suitable solvent for analysis.
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Photolytic Degradation: Expose a canagliflozin solution to UV light (e.g., 254 nm) for a specified period.
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating cross-talk between Canagliflozin and Canagliflozin D4 MRM transitions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with cross-talk between Canagliflozin and its deuterated internal standard, Canagliflozin-D4, during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Canagliflozin and Canagliflozin-D4?
A1: Commonly used MRM transitions for Canagliflozin and its D4-labeled internal standard are summarized in the table below. These values are sourced from published analytical methods. It is crucial to optimize these parameters on your specific instrument.
Q2: What is MRM cross-talk and why is it a concern for Canagliflozin and Canagliflozin-D4?
A2: MRM (Multiple Reaction Monitoring) cross-talk occurs when the signal from the analyte is detected in the MRM channel of the internal standard (IS), or vice-versa. This can lead to inaccurate quantification. For Canagliflozin and Canagliflozin-D4, the precursor ions are distinct (a difference of 4 Da). However, if the product ions are very similar or identical, there is a potential for cross-talk, especially if chromatographic separation is insufficient or if in-source fragmentation occurs. One published method uses product ions that are very close in mass (267.1 for Canagliflozin and 267.2 for Canagliflozin-D4), which could be a potential source of cross-talk if the mass spectrometer's resolution is not adequate.[1]
Q3: How can I experimentally verify if cross-talk is occurring between my Canagliflozin and Canagliflozin-D4 MRM transitions?
A3: A systematic experiment can be performed to check for cross-talk. This involves injecting a high concentration of Canagliflozin and monitoring the Canagliflozin-D4 MRM transition for any signal, and conversely, injecting a high concentration of Canagliflozin-D4 and monitoring the Canagliflozin MRM transition. The detailed protocol for this experiment is provided below.
Troubleshooting Guide
Issue: Inaccurate and irreproducible results in Canagliflozin quantification.
Possible Cause: Cross-talk between the MRM transitions of Canagliflozin and the Canagliflozin-D4 internal standard.
Troubleshooting Steps:
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Verify MRM Transitions: Confirm that the MRM transitions you are using are appropriate for your instrument and are selective for Canagliflozin and Canagliflozin-D4.
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Perform Cross-Talk Experiment: Follow the detailed experimental protocol below to systematically assess for interference between the analyte and internal standard channels.
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Optimize Chromatographic Separation: Ensure that Canagliflozin and Canagliflozin-D4 are baseline separated, if possible. Even with co-elution, good chromatography can minimize the potential for in-source interactions.
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Check for In-Source Fragmentation: Infuse a high concentration of Canagliflozin and observe the precursor ion scan for any fragments that might correspond to the Canagliflozin-D4 precursor mass. Repeat this for Canagliflozin-D4.
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Select Alternative Product Ions: If cross-talk is confirmed and cannot be resolved through chromatographic optimization, consider selecting different, more specific product ions for both the analyte and the internal standard.
Data Presentation
Table 1: MRM Transitions for Canagliflozin and Canagliflozin-D4
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| Canagliflozin | 462.5 | 267.1 | Positive | [M+NH4]+ adduct.[1] |
| Canagliflozin-D4 | 466.4 | 267.2 | Positive | Deuterated internal standard.[1] |
| Canagliflozin | 462.0 | 191.0 | Positive | [M+NH4]+ adduct.[1][2] |
Experimental Protocols
Protocol for Investigating Cross-Talk Between Canagliflozin and Canagliflozin-D4 MRM Transitions
Objective: To determine if there is significant signal interference between the MRM transitions of Canagliflozin and its deuterated internal standard, Canagliflozin-D4.
Materials:
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Canagliflozin analytical standard
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Canagliflozin-D4 analytical standard
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LC-MS/MS system
-
Appropriate mobile phase and column for chromatographic separation
Methodology:
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Prepare Stock Solutions:
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Prepare a high-concentration stock solution of Canagliflozin (e.g., 1000 ng/mL) in a suitable solvent.
-
Prepare a high-concentration stock solution of Canagliflozin-D4 (e.g., 1000 ng/mL) in the same solvent.
-
-
Set up the LC-MS/MS Method:
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Use your established chromatographic method for Canagliflozin.
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Set up two MRM transitions:
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Canagliflozin: e.g., 462.5 -> 267.1
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Canagliflozin-D4: e.g., 466.4 -> 267.2
-
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Ensure the dwell times and other MS parameters are optimized.
-
-
Perform Injections:
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Injection 1 (Blank): Inject a solvent blank to establish the baseline noise.
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Injection 2 (Canagliflozin only): Inject the high-concentration Canagliflozin solution. Monitor both the Canagliflozin and the Canagliflozin-D4 MRM channels.
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Injection 3 (Canagliflozin-D4 only): Inject the high-concentration Canagliflozin-D4 solution. Monitor both the Canagliflozin and the Canagliflozin-D4 MRM channels.
-
-
Data Analysis:
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Analyze Injection 2: In the chromatogram from the injection of Canagliflozin, observe the Canagliflozin-D4 MRM channel at the retention time of Canagliflozin. Any significant peak indicates cross-talk from the analyte to the IS channel.
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Analyze Injection 3: In the chromatogram from the injection of Canagliflozin-D4, observe the Canagliflozin MRM channel at the retention time of Canagliflozin-D4. Any significant peak indicates cross-talk from the IS to the analyte channel.
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Quantify Cross-Talk: If a peak is observed, calculate the peak area and express it as a percentage of the peak area of the corresponding analyte or IS in its own channel from a separate injection of a known concentration. A commonly accepted limit for cross-talk is less than 0.02% of the response of the internal standard at the working concentration.
-
Visualizations
Caption: Experimental workflow for investigating MRM cross-talk.
Caption: Logical relationship of potential MRM cross-talk.
References
Improving recovery of Canagliflozin D4 during sample extraction
Welcome to the technical support center for the analytical method development of Canagliflozin D4. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the recovery of this compound during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma samples?
A1: The most prevalent and effective methods for the extraction of Canagliflozin and its deuterated internal standard, this compound, from human plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] Protein precipitation is another technique that can be employed.[2] The choice of method often depends on the desired level of sample cleanup, recovery, and the specific requirements of the subsequent analytical technique, such as LC-MS/MS.[3]
Q2: I am experiencing low recovery of this compound. What are the likely causes?
A2: Low recovery can stem from several factors, including:
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Suboptimal pH: The pH of the sample can significantly influence the extraction efficiency.[4]
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Inappropriate Solvent Selection: The choice of extraction solvent in LLE or the wash and elution solvents in SPE is critical.[4]
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Poor Method Optimization: Parameters such as solvent-to-sample ratio, mixing time, and centrifugation speed in LLE, or the conditioning, loading, and elution steps in SPE, may not be optimized.
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Matrix Effects: Components in the biological matrix can interfere with the extraction process or suppress the analyte signal during analysis, which can be mistaken for low recovery.
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Analyte Instability: Canagliflozin can be susceptible to degradation under certain conditions, such as exposure to strong alkaline solutions.
Q3: How can matrix effects impact my results, and how can I mitigate them?
A3: Matrix effects occur when co-eluting endogenous components from the sample enhance or suppress the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. This can be perceived as poor recovery. To mitigate matrix effects:
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Employ a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is an effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
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Optimize Chromatographic Separation: Adjusting the mobile phase composition and gradient can help separate this compound from interfering matrix components.
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Improve Sample Cleanup: Utilizing a more rigorous extraction method like SPE can remove a greater amount of interfering substances compared to simpler methods like protein precipitation.
Q4: What is the expected recovery rate for this compound?
A4: The recovery rate can vary depending on the extraction method and the laboratory's specific protocol. However, published methods have demonstrated high recovery rates. For instance, a validated LC-MS/MS method using SPE achieved a recovery of 98.07% for both Canagliflozin and this compound. Another method employing LLE reported a mean recovery of 76.66% for this compound. A protein precipitation method showed an average recovery of 89.50%.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Extraction Solvent | Test solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether). | Improved partitioning of this compound into the organic phase. |
| Suboptimal pH | Adjust the sample pH to be slightly acidic (e.g., pH 4-6) to ensure this compound is in a neutral form, enhancing its solubility in organic solvents. | Increased extraction efficiency. |
| Insufficient Phase Separation | Increase centrifugation time or speed. Consider adding salt ("salting-out" effect) to the aqueous phase to promote separation. | Clearer separation between the aqueous and organic layers, reducing emulsion formation. |
| Incomplete Extraction | Increase the solvent-to-sample volume ratio and/or the vortexing time to ensure thorough mixing and equilibrium. | Higher analyte concentration in the organic phase. |
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Sorbent Selection | Select a sorbent that provides optimal retention for this compound. Reversed-phase C8 or C18 cartridges are commonly used. | Enhanced retention of the analyte on the SPE cartridge. |
| Ineffective Wash Step | The wash solvent may be too strong, leading to premature elution of the analyte. Use a weaker solvent or decrease the organic content in the wash solution. | Removal of interferences without significant loss of this compound. |
| Incomplete Elution | The elution solvent may be too weak to fully desorb the analyte from the sorbent. Increase the organic strength of the elution solvent (e.g., using a higher percentage of methanol or acetonitrile). | Complete elution of this compound from the cartridge, leading to higher recovery. |
| Poor Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions before loading the sample. | Consistent and reproducible retention of the analyte. |
Data Presentation
Table 1: Reported Recovery Rates of this compound with Different Extraction Methods
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Canagliflozin | 98.07% | |
| This compound | 98.07% | ||
| Liquid-Liquid Extraction (LLE) | Canagliflozin | 79.77% | |
| This compound | 76.66% | ||
| Protein Precipitation | Canagliflozin | 89.50% (Average) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is based on a method that demonstrated a recovery of 98.07%.
-
Sample Pre-treatment:
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To 200 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
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Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.
-
-
Sample Loading:
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Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
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Wash the cartridge with 1 mL of purified water, followed by 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase (e.g., a mixture of acetonitrile and buffer) for LC-MS/MS analysis.
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Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on a method that reported a mean recovery of 76.66% for this compound.
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Sample Pre-treatment:
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To 100 µL of human plasma, add 25 µL of this compound internal standard.
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Add 100 µL of an appropriate buffer (e.g., acetate buffer) to adjust the pH.
-
-
Extraction:
-
Add 2.5 mL of an extraction solvent (e.g., ethyl acetate) to the sample.
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Vortex for 10 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at 4000 rpm for 5 minutes at 10°C.
-
-
Supernatant Transfer:
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Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
References
Dealing with lot-to-lot variability of Canagliflozin D4 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address lot-to-lot variability and other common issues encountered when using Canagliflozin D4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the drug Canagliflozin, where four hydrogen atoms have been replaced with deuterium. It is considered the "gold standard" for use as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Because its physicochemical properties are nearly identical to the unlabeled analyte (Canagliflozin), it co-elutes during chromatography and experiences the same degree of matrix effects and ionization suppression or enhancement.[1][2] This allows it to accurately compensate for variability during sample preparation, extraction, and instrument analysis, leading to improved precision and accuracy.[1][3]
Q2: What are the potential causes of lot-to-lot variability in this compound internal standard?
Lot-to-lot variability of an internal standard like this compound can stem from several factors related to its manufacturing and characterization. These include:
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Isotopic Purity: Variations in the percentage of the deuterated form (d4) versus other isotopic forms (d0, d1, d2, d3).
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Chemical Purity: The presence of unlabeled Canagliflozin or other impurities.
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Concentration Accuracy: Errors in the stated concentration of the supplied standard solution.
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Stability: Degradation of the internal standard over time, which can be influenced by storage conditions.
Q3: How can I assess a new lot of this compound internal standard before use?
It is crucial to qualify a new lot of internal standard against the existing, qualified lot. This ensures consistency and reliability of results. The qualification should involve:
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Purity Assessment: Analyze the new lot by LC-MS/MS to confirm its chemical and isotopic purity.
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Concentration Verification: Prepare a solution of the new lot and compare its response against a solution of the old lot at the same theoretical concentration.
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Performance Evaluation: Run a set of quality control (QC) samples prepared with both the old and new lots of the internal standard. The results should be within the established acceptance criteria of the bioanalytical method.
Q4: What should I do if I observe a sudden shift in the internal standard response?
A sudden shift in the internal standard response can indicate a variety of issues. A systematic investigation is necessary to identify the root cause. Potential causes include:
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Human Error: Incorrect preparation of the internal standard spiking solution.
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Instrumental Issues: Problems with the autosampler, injector, or mass spectrometer.
-
Sample Preparation: Inconsistent extraction recovery or matrix effects.
-
Internal Standard Solution: Degradation or evaporation of the solvent from the working solution.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Peak Area Across a Batch
Symptoms: The peak area of this compound varies significantly between samples in the same analytical run. Regulatory guidance suggests that internal standard responses should be monitored, and significant variability may warrant investigation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the sample preparation procedure for any inconsistencies. Ensure thorough vortexing and consistent timing for each step. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the internal standard. Optimize the sample cleanup procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. |
| Instrument Performance | Check for issues with the LC-MS/MS system, such as inconsistent injection volumes or fluctuations in the ion source. Perform a system suitability test before each run. |
| Internal Standard Addition | Ensure the internal standard is added to all samples, standards, and QCs at the same concentration and as early as possible in the workflow. |
Troubleshooting Workflow for Inconsistent IS Peak Area
Caption: Troubleshooting workflow for inconsistent internal standard peak area.
Issue 2: New Lot of this compound Gives Different Results
Symptoms: A new lot of this compound produces a significantly different response or affects the accuracy and precision of QC samples compared to the previous lot.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Different Purity | The isotopic or chemical purity of the new lot may differ from the old lot. |
| Incorrect Concentration | The concentration of the new lot of internal standard may be different from what is stated on the certificate of analysis. |
| Degradation of Old Lot | The previous lot of the internal standard may have degraded over time, leading to a discrepancy when compared with a fresh lot. |
Experimental Protocol: Qualification of a New Lot of this compound
Objective: To ensure the new lot of this compound internal standard provides equivalent performance to the currently accepted lot.
Materials:
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Current (old) lot of this compound
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New lot of this compound
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Canagliflozin reference standard
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Control biological matrix (e.g., human plasma)
-
Validated LC-MS/MS system and method for Canagliflozin analysis
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare separate stock solutions of the old and new lots of this compound in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From these stock solutions, prepare working solutions at the concentration used in the bioanalytical assay.
-
-
Purity and Identity Check:
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Inject the working solutions of both lots onto the LC-MS/MS system.
-
Confirm the retention time and mass transitions for this compound.
-
Assess the purity by checking for the presence of unlabeled Canagliflozin (cross-talk) or other impurities.
-
-
Response Comparison:
-
Prepare a series of solutions containing a fixed concentration of Canagliflozin and the working concentration of either the old or new lot of this compound.
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Analyze these samples and compare the peak area response of the new lot to the old lot. The responses should be comparable.
-
-
Performance Evaluation with QC Samples:
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Prepare at least two sets of QC samples at low, medium, and high concentrations.
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Spike one set of QCs with the old lot of this compound and the other set with the new lot.
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Analyze the QC samples along with a calibration curve prepared with the old lot of the internal standard.
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Calculate the concentrations of the QCs prepared with the new lot. The results should meet the acceptance criteria of the validated method (e.g., within ±15% of the nominal concentration).
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Acceptance Criteria for New Lot Qualification
| Parameter | Acceptance Criteria |
| Purity | No significant interfering peaks at the retention time of Canagliflozin. Contribution of unlabeled analyte in the internal standard should be minimal. |
| Response Comparison | The mean peak area response of the new lot should be within a predefined percentage (e.g., ±10%) of the old lot. |
| QC Sample Accuracy | The mean accuracy of the QC samples prepared with the new lot should be within 85-115% of the nominal value (80-120% for LLOQ). |
| QC Sample Precision | The coefficient of variation (%CV) of the QC samples prepared with the new lot should be ≤15% (≤20% for LLOQ). |
Logical Diagram for New Lot Qualification
Caption: Logical workflow for the qualification of a new lot of internal standard.
References
Technical Support Center: Optimization of MS/MS Parameters for Enhanced Canagliflozin D4 Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS parameters for enhanced Canagliflozin D4 sensitivity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Incorrect MS/MS transition selection. | Verify the precursor and product ions for this compound. The commonly used transition is m/z 466.4 → 267.2.[1] |
| Inefficient ionization. | Optimize ionization source parameters. Canagliflozin and its internal standard are often analyzed using positive ion electrospray ionization (ESI+). Ensure proper gas flows, temperature, and spray voltage. Some methods have also successfully utilized negative ionization mode to avoid adduct formation.[2] | |
| Suboptimal mobile phase composition. | Ensure the mobile phase is compatible with ESI+. Typical mobile phases consist of methanol or acetonitrile with an acidic modifier like formic acid or an acetate buffer.[1][3][4] | |
| Poor Peak Shape or Tailing | Inappropriate HPLC column. | A C18 or a phenyl column is commonly used for Canagliflozin analysis. Ensure the column is not degraded. |
| Mobile phase pH is not optimal. | Adjusting the mobile phase pH can improve peak shape. A slightly acidic pH is often employed. | |
| Contamination of the column or guard column. | Flush the column with a strong solvent or replace the guard column. | |
| High Background Noise or Interferences | Matrix effects from the biological sample (e.g., plasma). | Employ effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Protein precipitation is a simpler but potentially less clean method. |
| Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. | |
| Inconsistent or Non-Reproducible Results | Instability of the analyte in the matrix or autosampler. | Perform stability studies (freeze-thaw, bench-top, autosampler) to ensure the integrity of the samples. |
| Variable matrix effects between samples. | The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for matrix effects and other variations. | |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the sample extraction procedure for all samples and standards. | |
| Ion Suppression or Enhancement | Co-eluting endogenous compounds from the matrix. | Optimize chromatographic separation to separate this compound from interfering compounds. Modify the gradient or mobile phase composition. |
| High concentrations of salts or other non-volatile components. | Ensure the sample preparation method effectively removes salts. Use volatile buffers in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal MS/MS parameters for this compound?
A1: The optimal parameters can vary slightly depending on the instrument. However, a common starting point for this compound in positive ion mode is a precursor ion (Q1) of m/z 466.4 and a product ion (Q3) of m/z 267.2. It is essential to perform tuning and compound optimization on your specific mass spectrometer to determine the ideal collision energy and other instrument-specific parameters.
Q2: How can I improve the sensitivity for this compound at low concentrations?
A2: To enhance sensitivity, consider the following:
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Optimize Ionization Source Parameters: Fine-tune the ESI source settings, including gas flows (nebulizer, auxiliary, and curtain gas), temperature, and ion spray voltage to maximize the ionization efficiency of this compound.
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Sample Preparation: Utilize a robust sample preparation method like solid-phase extraction (SPE) to concentrate the analyte and remove matrix components that can cause ion suppression.
-
Chromatography: Employ a high-efficiency UHPLC or HPLC column and optimize the mobile phase to achieve sharp, narrow peaks, which increases the signal-to-noise ratio.
-
MS Parameters: Ensure that the collision energy and other MS/MS parameters are optimized for the specific transition of this compound.
Q3: What is the role of this compound in the analysis?
A3: this compound is a deuterium-labeled internal standard (IS). Because it is chemically almost identical to Canagliflozin, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. By adding a known amount of this compound to every sample, standard, and quality control, it allows for accurate quantification of Canagliflovin by correcting for variations during sample preparation and analysis.
Q4: What are common sample preparation techniques for this compound in plasma?
A4: The most common techniques are:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and concentrating the analyte, leading to better sensitivity and reduced matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup.
-
Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile or methanol, but it may result in a less clean extract and more significant matrix effects compared to SPE or LLE.
Q5: What type of HPLC column is suitable for this compound analysis?
A5: Reversed-phase columns are typically used. C18 columns (e.g., ACE 5 C18, Waters ACQUITY UPLC HSS T3) and Phenyl columns (e.g., Zorbax XDB phenyl) have been successfully employed for the chromatographic separation of Canagliflozin and its internal standard.
Experimental Protocols
Representative LC-MS/MS Method for Canagliflozin and this compound
This protocol is a summary of commonly used methods and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Solid-Phase Extraction)
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Condition a Strata-X polymeric reverse phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load 100 µL of plasma sample to which this compound internal standard has been added.
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Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
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Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS System
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HPLC System: A system capable of delivering reproducible gradients at flow rates suitable for the column dimensions.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | ACE 5 C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 5 mM Ammonium Trifluoroacetate in water, pH 5B: MethanolIsocratic elution with 50:50 (v/v) A:B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Canagliflozin: m/z 461.9 → 191.1 and 461.9 → 267.2 (response combined for quantification)this compound: m/z 466.4 → 267.2 |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low signal issues in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of canagliflozin in rat plasma by UHPLC-MS/MS using negative ionization mode to avoid adduct-ions formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of LC-MS/MS method for simultaneous determination of Canagliflozin and Metformin in human plasma and its pharmacokinetic application in Indian population under fast and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase additives on Canagliflozin D4 ionization
Welcome to the technical support center for the analysis of Canagliflozin D4. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase additives on the ionization of this compound in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization pathway for this compound in positive electrospray ionization (ESI)?
A1: In positive ESI, this compound, like the non-deuterated Canagliflozin, commonly forms an ammonium adduct ([M+NH₄]⁺).[1][2][3] This is particularly prevalent when using mobile phases containing ammonium salts such as ammonium acetate or ammonium formate. The protonated molecule ([M+H]⁺) can also be observed, but the ammonium adduct is often the more stable and abundant ion, making it suitable for quantification.
Q2: Why am I observing poor signal intensity for this compound?
A2: Poor signal intensity for this compound can be attributed to several factors related to the mobile phase composition:
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Suboptimal pH: The pH of the mobile phase influences the ionization efficiency. Acidic modifiers like formic acid can promote protonation, while ammonium-based additives facilitate the formation of ammonium adducts.
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Inappropriate Additive: The choice of additive is crucial. While formic acid is a common choice for promoting protonation in positive ion mode, for Canagliflozin, ammonium-based additives often yield a more robust signal through the formation of the [M+NH₄]⁺ adduct.[1][2]
-
Ion Suppression: Components of the sample matrix or certain mobile phase additives (like trifluoroacetic acid, TFA) can suppress the ionization of the target analyte. It is recommended to use LC-MS grade volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate.
Q3: Can I use negative mode ionization for the analysis of this compound?
A3: While positive ion mode is more commonly reported for Canagliflozin analysis, negative ion mode is also a viable option. In negative ESI, Canagliflozin can form acetate adducts ([M+CH₃COO]⁻) when mobile phases containing ammonium acetate are used. However, studies have indicated that signal intensities in positive ESI are generally higher for Canagliflozin.
Q4: What is the role of formic acid in the mobile phase for this compound analysis?
A4: Formic acid is a common mobile phase additive used to acidify the mobile phase, which promotes the formation of protonated molecules ([M+H]⁺) in positive ion ESI. It helps in achieving good peak shapes and can enhance ionization efficiency for many compounds. For Canagliflozin, it is often used in combination with an organic solvent like acetonitrile or methanol.
Q5: How does ammonium acetate in the mobile phase affect the ionization of this compound?
A5: Ammonium acetate serves as a source of ammonium ions (NH₄⁺) and acetate ions (CH₃COO⁻). In positive ion mode, the ammonium ions readily form adducts with this compound, resulting in the highly stable [M+NH₄]⁺ ion. In negative ion mode, the acetate ions can form [M+CH₃COO]⁻ adducts. Ammonium acetate also acts as a buffer, which can help in maintaining a stable pH and improving peak shape.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization | Suboptimal mobile phase additive. | If using only formic acid, consider adding ammonium acetate or ammonium formate to the mobile phase to promote the formation of the more stable [M+NH₄]⁺ adduct. A concentration of 5-10 mM is a good starting point. |
| Incorrect ionization mode. | While both positive and negative modes can be used, positive ESI generally yields higher signal intensity for Canagliflozin. Confirm that the mass spectrometer is operating in positive ion mode. | |
| Poor Peak Shape (Tailing or Fronting) | Inadequate buffering of the mobile phase. | The addition of a buffer like ammonium acetate can improve peak shape. Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. |
| Secondary interactions with the stationary phase. | The use of an ion-pairing agent or a different column chemistry might be necessary if peak shape issues persist. | |
| Inconsistent Retention Time | Unstable mobile phase pH. | The use of a buffered mobile phase (e.g., with ammonium acetate) can help maintain a consistent pH and improve retention time reproducibility. |
| Column degradation. | Ensure the mobile phase pH is within the stable range for the column being used. | |
| Multiple Adducts Observed (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) | Presence of multiple adduct-forming species. | The presence of sodium adducts ([M+Na]⁺) can be reduced by using high-purity solvents and glassware. To promote a single, consistent adduct for quantification, ensure a sufficient and consistent concentration of the desired adduct-forming agent (e.g., ammonium acetate for [M+NH₄]⁺). |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound using Formic Acid
This protocol is suitable for promoting the formation of the protonated molecule ([M+H]⁺).
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or gradient elution depending on the separation requirements. A common starting point is a 40:60 (A:B) ratio.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transition for this compound: m/z 466.4 → 267.2.
-
Protocol 2: LC-MS/MS Analysis of this compound using Ammonium Acetate
This protocol is optimized for the formation of the ammonium adduct ([M+NH₄]⁺), which often provides enhanced sensitivity.
-
Liquid Chromatography:
-
Column: C18 or Phenyl reverse-phase column (e.g., Zorbax XDB phenyl, 75 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 5-20 mM Ammonium acetate in water (pH may be adjusted with acetic acid).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Isocratic or gradient elution. A common composition is 80:20 (B:A).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition for this compound: m/z 466.4 → 267.2.
-
Data Presentation
Table 1: Common Mobile Phase Additives and Their Effects on this compound Ionization
| Mobile Phase Additive | Typical Concentration | Ionization Mode | Predominant Ion | Expected Outcome |
| Formic Acid | 0.1% (v/v) | ESI (+) | [M+H]⁺ | Good protonation, suitable for general-purpose LC-MS. |
| Ammonium Acetate | 2 - 20 mM | ESI (+) | [M+NH₄]⁺ | Often provides higher signal intensity and stability compared to the protonated molecule. |
| Ammonium Acetate | 2 - 20 mM | ESI (-) | [M+CH₃COO]⁻ | A viable alternative, though potentially with lower sensitivity than positive mode. |
| Ammonium Trifluoroacetate | 5 mM | ESI (+) | [M+NH₄]⁺ | Can be used to form the ammonium adduct. |
Table 2: Example MRM Transitions for Canagliflozin and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Canagliflozin | 462.5 | 267.1 | |
| This compound | 466.4 | 267.2 | |
| Canagliflozin | 461.9 | 191.1 | |
| Canagliflozin | 462.3 ([M+NH₄]⁺) | 191.0 |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Canagliflozin Using its Deuterated Analog as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Canagliflozin in human plasma, utilizing Canagliflozin D4 as an internal standard. The methodologies presented are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique widely employed in pharmacokinetic and bioequivalence studies. This document adheres to the principles outlined in the USFDA guidelines for bioanalytical method validation.[1][2][3]
Performance Comparison of Validated LC-MS/MS Methods
The following tables summarize the key performance parameters of two distinct, validated LC-MS/MS methods for the analysis of Canagliflozin using this compound. This allows for a direct comparison of their linearity, accuracy, precision, and recovery.
Method 1: Developed by Udhayavani et al. (2018)
| Parameter | Result |
| Linearity Range | 10.253 - 6019.311 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (%) | |
| LLOQ QC (10.253 ng/mL) | 104.87% |
| LQC (29.897 ng/mL) | 98.92% |
| MQC (2989.655 ng/mL) | 95.93% |
| HQC (4514.483 ng/mL) | 98.84% |
| Precision (% CV) | |
| LLOQ QC (10.253 ng/mL) | 10.94% |
| LQC (29.897 ng/mL) | 4.19% |
| MQC (2989.655 ng/mL) | 4.41% |
| HQC (4514.483 ng/mL) | 5.17% |
| Recovery (%) | 98.07% (Analyte), 97.00% (Internal Standard) |
Method 2: Developed by Deepan et al. (2020)
| Parameter | Result |
| Linearity Range | 10 - 7505 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9970 |
| Accuracy (%) | 101.61% - 110.38% |
| Precision (% CV) | < 15.00% for LQC, MQC, HQC; < 20.00% for LLOQ |
| Recovery (%) | 79.77% (Analyte), 76.66% (Internal Standard) |
Experimental Protocols
A detailed description of the experimental procedures for the two compared methods is provided below.
Method 1: Udhayavani et al. (2018)
Chromatographic Conditions:
-
LC-MS/MS System: LC-MS with positive ion mode.
-
Mobile Phase: Acetonitrile and buffer in a 90:10 v/v ratio.
-
Flow Rate: 1.000 mL/minute.
-
Run Time: 2.50 minutes.
-
Internal Standard: this compound.
-
Retention Time: Approximately 1.5 ± 0.5 minutes for both Canagliflozin and this compound.
Sample Preparation:
-
Solid Phase Extraction (SPE) was employed for the extraction of Canagliflozin and the internal standard from human plasma.
Method 2: Deepan et al. (2020)
Chromatographic Conditions:
-
LC-MS/MS System: API 4000 triple quadrupole mass spectrometer with turbospray ionization.
-
Column: Zorbax XDB phenyl (75 × 4.6 mm, 3.5 mm).
-
Mobile Phase: Methanol and acetate buffer in an 80:20 v/v ratio.
-
Flow Rate: 1.0 ml/min.
-
Run Time: 2 minutes.
-
Internal Standard: this compound.
-
Retention Time: 1.15 minutes for Canagliflozin.
-
Multiple Reaction Monitoring (MRM) Transitions: 462.5/267.1 (m/z) for Canagliflozin and 466.4/267.2 (m/z) for this compound.
Sample Preparation:
-
The publication does not explicitly state the extraction method, but liquid-liquid extraction is a common technique.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key stages of the bioanalytical method validation process.
Caption: High-level workflow of bioanalytical method validation.
Caption: General sample preparation and analysis workflow.
Alternative Analytical Techniques
While LC-MS/MS is a predominant technique for the bioanalysis of Canagliflozin, other methods have also been reported. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and High-Performance Thin-Layer Chromatography (HPTLC) are alternative chromatographic techniques. However, LC-MS/MS generally offers superior sensitivity and selectivity, which is crucial for accurately measuring low drug concentrations in complex biological matrices. Spectroscopic methods have also been utilized for the analysis of Canagliflozin. The choice of method often depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
A Comparative Guide to the Quantitative Analysis of Canagliflozin: Accuracy and Precision Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the precise and accurate quantification of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The focus of this comparison is a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing its deuterated analogue, Canagliflozin-D4, as an internal standard, benchmarked against a High-Performance Thin-Layer Chromatography (HPTLC) method employing sildenafil as an internal standard.
Executive Summary
The quantification of Canagliflozin in biological matrices is critical for pharmacokinetic, bioequivalence, and toxicokinetic studies. The gold standard for such bioanalytical assays is LC-MS/MS, owing to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard like Canagliflozin-D4 is the preferred approach as it closely mimics the analyte's behavior during sample preparation and ionization, leading to enhanced accuracy and precision.
This guide presents data from a validated LC-MS/MS method with Canagliflozin-D4 and compares it with an alternative HPTLC method. While both methods demonstrate acceptable performance, the LC-MS/MS approach offers superior sensitivity and a wider linear dynamic range.
Performance Comparison: LC-MS/MS vs. HPTLC
The following tables summarize the accuracy and precision data for the two analytical methods.
Table 1: Accuracy and Precision of Canagliflozin Quantification using LC-MS/MS with Canagliflozin-D4 Internal Standard [3][4][5]
| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) - Intra-day | Precision (%RSD) - Inter-day |
| LLOQ (10) | 102.04 - 110.38 | <15.00 | <15.00 |
| LQC | 101.61 - 109.86 | <15.00 | <15.00 |
| MQC | 101.61 - 109.86 | <15.00 | <15.00 |
| HQC | 101.61 - 109.86 | <15.00 | <15.00 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation.
Table 2: Accuracy and Precision of Canagliflozin Quantification using HPTLC with Sildenafil Internal Standard
| Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) - Repeatability | Precision (%RSD) - Intermediate |
| 200 | 97.97 - 99.67 | 0.46 - 0.64 | 0.48 - 0.86 |
| 1600 | 97.97 - 99.67 | 0.46 - 0.64 | 0.48 - 0.86 |
| 3200 | 97.97 - 99.67 | 0.46 - 0.64 | 0.48 - 0.86 |
Experimental Protocols
LC-MS/MS Method with Canagliflozin-D4
This method is designed for the quantification of Canagliflozin in human plasma.
1. Sample Preparation (Solid Phase Extraction)
-
Spike plasma samples with Canagliflozin-D4 internal standard.
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute Canagliflozin and the internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography
-
Column: Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm).
-
Mobile Phase: Methanol:acetate buffer (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Not specified.
-
Total Run Time: 2 minutes.
3. Mass Spectrometry
-
Instrument: API 4000 triple quadrupole mass spectrometer with turbospray ionization.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Canagliflozin: 462.5/267.1 (m/z).
-
Canagliflozin-D4: 466.4/267.2 (m/z).
-
HPTLC Method with Sildenafil
This method is suitable for the estimation of Canagliflozin in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Add methanol to the plasma sample containing Canagliflozin and the sildenafil internal standard.
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. High-Performance Thin-Layer Chromatography
-
Stationary Phase: Glass-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Chloroform:methanol (9:1, v/v).
-
Application: Apply the extracted samples as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber with the mobile phase.
-
Detection: Densitometric detection at 295 nm.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Canagliflozin via SGLT2 inhibition.
Experimental Workflows
Caption: Comparison of LC-MS/MS and HPTLC experimental workflows.
References
A Comparative Guide to the Analysis of Canagagliflozin: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different analytical methods for the quantification of Canagliflozin, with a particular focus on the determination of linearity and range. The primary method discussed utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Canagliflozin D4 as an internal standard, a common choice for bioanalytical studies due to its high sensitivity and selectivity.[1][2][3] This is compared against alternative methods, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV), which are widely used in pharmaceutical quality control.[4][5]
The objective of this guide is to present the performance characteristics of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific analytical needs.
Performance Comparison of Analytical Methods for Canagliflozin
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of different analytical methods for Canagliflozin.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | This compound | 10 - 7505 ng/mL | >0.9970 |
| LC-MS/MS | This compound | 10.253 - 6019.311 ng/mL | >0.99 |
| LC-MS/MS | Empagliflozin | 5 - 600 ng/mL | >0.999 |
| HPLC-UV | Not specified | 25 - 150 µg/mL | >0.9999 |
| HPLC-UV | Not specified | 10 - 50 µg/mL | >0.999 |
| HPLC-UV | Pioglitazone | 5 - 25 µg/mL | Not Specified |
| UPLC-UV | Not specified | 10 - 50 µg/mL | >0.999 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from published research and are intended to serve as a comprehensive guide.
Primary Method: Linearity and Range Determination for Canagliflozin using LC-MS/MS with this compound
This protocol describes the validation of the linearity and range for the quantification of Canagliflozin in a biological matrix (e.g., human plasma) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Canagliflozin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Canagliflozin reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., methanol).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare a series of Canagliflozin working solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations for spiking into the blank matrix.
2. Preparation of Calibration Standards:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking the blank biological matrix (e.g., human plasma) with the appropriate Canagliflozin working solutions.
-
A typical concentration range for Canagliflozin could be 10 ng/mL to 8000 ng/mL.
-
Add a constant concentration of the this compound internal standard working solution to each calibration standard.
3. Sample Preparation (e.g., Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample (calibration standards, quality control samples, and unknown samples) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Instrumental Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 or phenyl column (e.g., Zorbax XDB phenyl, 75 × 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Canagliflozin: m/z 462.5 → 267.1
-
This compound: m/z 466.4 → 267.2
-
-
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of Canagliflozin to this compound against the nominal concentration of Canagliflozin.
-
Perform a linear regression analysis on the calibration curve.
-
The linearity is considered acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
The calibration curve should be reproducible.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).
Alternative Method 1: Linearity and Range Determination using HPLC-UV
This protocol outlines the procedure for establishing the linearity and range for Canagliflozin analysis in a pharmaceutical dosage form.
1. Preparation of Stock and Working Solutions:
-
Canagliflozin Stock Solution (1 mg/mL): Accurately weigh 100 mg of Canagliflozin reference standard and dissolve in 100 mL of a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Working Solutions: Prepare a series of at least five working solutions by diluting the stock solution to cover the desired concentration range (e.g., 25 - 150 µg/mL).
2. HPLC-UV Instrumental Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., ODS column, 4.6 x 150mm, 5µ particle size).
-
Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 55:45 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
3. Data Analysis and Acceptance Criteria:
-
Inject each working solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.
Alternative Method 2: Linearity and Range Determination using UPLC-UV
This protocol describes the determination of linearity and range for Canagliflozin using a UPLC system, which offers faster analysis times and improved resolution.
1. Preparation of Stock and Working Solutions:
-
Prepare stock and working solutions of Canagliflozin as described in the HPLC-UV protocol, covering a range such as 10 - 50 µg/mL.
2. UPLC-UV Instrumental Analysis:
-
Chromatographic Conditions:
-
Column: A suitable sub-2 µm particle size column (e.g., C18, 100 x 2mm, 1.8 µm).
-
Mobile Phase: An isocratic mixture of water and methanol (e.g., 70:30 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 10 µL.
-
3. Data Analysis and Acceptance Criteria:
-
Follow the same data analysis and acceptance criteria as outlined for the HPLC-UV method, expecting a correlation coefficient (r²) of ≥ 0.999.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the linearity and range of an analytical method for Canagliflozin.
Caption: Workflow for Linearity and Range Determination.
References
The Gold Standard for Canagliflozin Bioanalysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Canagliflozin, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Canagliflozin-d4, the most widely adopted stable isotope-labeled internal standard, with other alternatives, supported by experimental data from published literature.
Stable isotope-labeled (SIL) internal standards are the preferred choice in quantitative mass spectrometry-based bioanalysis due to their ability to mimic the analyte throughout sample preparation and analysis, thereby compensating for matrix effects, extraction variability, and instrument response fluctuations. For Canagliflozin, a selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Canagliflozin-d4 has emerged as the industry benchmark. While other SILs like [¹³C₆]-Canagliflozin have been synthesized, their application in routine bioanalysis is not as extensively documented.
Performance Data Overview
The following table summarizes the key performance parameters for Canagliflozin-d4 from various validated bioanalytical methods. Limited available data for other SILs is included for comparative purposes, highlighting the prevalence of Canagliflozin-d4.
| Parameter | Canagliflozin-d4 | [¹³C₆]-Canagliflozin | Other Non-Isotopically Labeled IS |
| Mass Transition (m/z) | 466.4 → 267.2[1][2] | Not explicitly stated in bioanalytical methods | Empagliflozin: 451.2 → 71.0[3] |
| Retention Time | Co-elutes with Canagliflozin (e.g., ~1.15 min, ~1.5 min)[1][4] | Co-elutes with Canagliflozin (run time of 1 min reported) | Different from Canagliflozin |
| Linearity Range | 10-7505 ng/mL, 10.253-6019.311 ng/mL | 10-5000 µg/L (equivalent to 10-5000 ng/mL) | Varies depending on the standard |
| Mean Recovery (%) | 76.66 | Not reported | Varies |
| Accuracy (% Bias) | Within acceptable limits (typically ±15%) | Not reported | Within acceptable limits |
| Precision (%RSD) | Within acceptable limits (typically ≤15%) | Not reported | Within acceptable limits |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for methods utilizing Canagliflozin-d4 as the internal standard.
Method 1: Liquid-Liquid Extraction (LLE)
This method is suitable for the extraction of Canagliflozin from plasma samples.
-
Sample Preparation : To 100 µL of plasma, add the internal standard (Canagliflozin-d4).
-
Extraction : Perform liquid-liquid extraction using an appropriate organic solvent (e.g., tert-butyl methyl ether).
-
Evaporation and Reconstitution : The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
Method 2: Solid-Phase Extraction (SPE)
SPE offers a more controlled and often cleaner extraction compared to LLE.
-
Sample Pre-treatment : Plasma samples containing Canagliflozin and the Canagliflozin-d4 internal standard are pre-treated.
-
SPE Cartridge : The sample is loaded onto a suitable SPE cartridge (e.g., a polymeric reverse phase cartridge).
-
Washing and Elution : The cartridge is washed to remove interferences, and the analyte and internal standard are then eluted. The eluate is typically evaporated and reconstituted before injection.
LC-MS/MS Conditions
-
Chromatographic Column : A C18 or phenyl column is commonly used for separation (e.g., Zorbax XDB phenyl, 75 x 4.6 mm, 3.5 µm).
-
Mobile Phase : A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetate buffer or formic acid solution) is used in an isocratic or gradient elution.
-
Ionization : Electrospray ionization (ESI) in positive mode is typically employed.
-
Mass Spectrometry : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the therapeutic action of Canagliflozin, the following diagrams are provided.
Conclusion
Based on the extensive body of published research, Canagliflozin-d4 is the well-established and validated stable isotope-labeled internal standard for the bioanalysis of Canagliflozin. Its consistent co-elution with the analyte and robust performance across various extraction techniques and LC-MS/MS platforms make it the gold standard. While other SILs of Canagliflozin exist, the lack of comprehensive, publicly available data on their bioanalytical application limits direct performance comparisons. For laboratories developing and validating assays for Canagliflozin, Canagliflozin-d4 provides the most reliable and scientifically supported choice for an internal standard, ensuring data of the highest accuracy and precision.
References
Cross-validation of Canagliflozin analytical methods using Canagliflozin D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Canagliflozin, with a specific focus on the use of its deuterated internal standard, Canagliflozin D4. The data presented is compiled from published, validated methods to assist researchers in selecting the most appropriate analytical technique for their specific needs, be it for pharmacokinetic studies, bioequivalence assessment, or routine quality control.
Comparative Analysis of Analytical Methods
The following tables summarize the key performance parameters of different validated analytical methods for Canagliflozin. The use of a stable isotope-labeled internal standard like this compound is a common practice in mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2][3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective technique, making it the preferred method for bioanalytical studies where low detection limits are crucial.[5]
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | This compound | This compound | Tadalafil |
| Linearity Range | 10.253 - 6019.311 ng/mL | 10 - 7505 ng/mL | 10 - 1000 ng/mL |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Method | Solid Phase Extraction | Not Specified | Protein Precipitation followed by Liquid-Liquid Extraction |
| Recovery | 98.07% | 79.77% | > 90.0% |
| Intra-day Precision (%RSD) | Not Specified | Not Specified | 1.92 - 7.085% |
| Inter-day Precision (%RSD) | Not Specified | Not Specified | 4.53 - 10.24% |
| Intra-day Accuracy | Not Specified | 101.61 - 109.86% | 90.65 - 113.05% |
| Inter-day Accuracy | Not Specified | 102.04 - 110.38% | 88.14 - 111.22% |
| Reference |
High-Performance Liquid Chromatography (HPLC) Methods
HPLC methods coupled with UV detection are robust and widely used for the analysis of pharmaceutical formulations.
| Parameter | Method 4 | Method 5 |
| Linearity Range | 10 - 200 µg/mL | 12.6 - 37.9 µg/mL |
| Matrix | Bulk and Pharmaceutical Dosage Form | Pharmaceutical Tablets |
| Precision (%RSD) | 97.93±0.26 (for active ingredient content) | 0.66% |
| Accuracy (% Recovery) | 90 - 110% | 99.8 - 100.5% |
| Reference |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative protocols based on the reviewed literature.
Protocol 1: LC-MS/MS for Canagliflozin in Human Plasma
This protocol is a composite based on typical bioanalytical methods.
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the calibration range).
-
Vortex for 30 seconds.
-
Perform solid-phase extraction (SPE) using a suitable sorbent.
-
Wash the SPE cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent or equivalent HPLC system.
-
Column: Zorbax XDB phenyl (75 × 4.6 mm, 3.5 µm).
-
Mobile Phase: Methanol:Acetate buffer (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Canagliflozin: m/z 462.5 → 267.1
-
This compound: m/z 466.4 → 267.2
-
Protocol 2: HPLC-UV for Canagliflozin in Pharmaceutical Dosage Forms
This protocol is based on methods developed for the quality control of Canagliflozin tablets.
1. Standard Solution Preparation:
-
Accurately weigh and dissolve Canagliflozin reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to prepare a stock solution.
-
Perform serial dilutions to prepare working standard solutions at different concentrations.
2. Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Canagliflozin and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve the drug, and then dilute to the mark.
-
Filter the solution through a 0.45 µm filter before injection.
3. HPLC Conditions:
-
HPLC System: Waters HPLC system with a PDA detector or equivalent.
-
Column: Supelcosil C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: 0.2% v/v trifluoroacetic acid in water/acetonitrile (80:20% v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
Visualization of the Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method, which is a critical component of ensuring data integrity and allowing for cross-method comparisons.
Caption: Workflow for Bioanalytical Method Validation.
This guide serves as a starting point for researchers working with Canagliflozin. The choice of an analytical method should always be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. It is recommended to perform an in-house validation or cross-validation to ensure the chosen method is fit for its intended purpose.
References
Evaluating the Isotopic Effect of Canagliflozin D4 on Quantification Accuracy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical method development, particularly in liquid chromatography-mass spectrometry (LC-MS) for drug quantification. This guide provides an objective evaluation of Canagliflozin D4, a deuterated analog of the SGLT2 inhibitor canagliflozin, as an internal standard. We will delve into its performance based on published experimental data, compare it with potential alternatives, and discuss the theoretical and practical implications of isotopic effects on quantification accuracy.
The Gold Standard: Advantages of a Deuterated Internal Standard
In quantitative bioanalysis, an ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization.[1] This is crucial for correcting for variability in sample recovery, matrix effects, and instrument response.[1] Deuterated internal standards like this compound are widely considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[1] The substitution of hydrogen with deuterium atoms results in a mass shift that allows for differentiation by the mass spectrometer, without significantly altering the chemical behavior.[1]
Performance Evaluation of this compound
Multiple studies have validated the use of this compound as an internal standard for the quantification of canagliflozin in human plasma by LC-MS/MS. The collective data from these studies demonstrate excellent performance in terms of linearity, precision, and accuracy, well within the acceptance criteria set by regulatory bodies like the US Food and Drug Administration (USFDA).[2]
Quantitative Performance Data
The following table summarizes the key performance parameters from a representative validated bioanalytical method using this compound as the internal standard.
| Parameter | Performance Metric | Result | Citation |
| Linearity | Calibration Curve Range | 10.253 - 6019.311 ng/mL | |
| Correlation Coefficient (r²) | ≥ 0.99 | ||
| Precision | Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | ||
| Accuracy | Intra-day Accuracy (%Bias) | Within ±15% | |
| Inter-day Accuracy (%Bias) | Within ±15% | ||
| Recovery | Mean Recovery of Canagliflozin | 98.07% | |
| Mean Recovery of this compound | Not explicitly stated, but co-elution suggests similar recovery |
The Isotopic Effect: A Closer Look
While deuterated internal standards are highly effective, the introduction of deuterium can sometimes lead to subtle physicochemical changes, collectively known as the "isotopic effect." This can manifest in two primary ways that may impact quantification accuracy:
-
Chromatographic Shift: The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in retention time on a chromatographic column. If the analyte and the deuterated internal standard do not perfectly co-elute, they may experience different degrees of matrix-induced ion suppression or enhancement, leading to inaccurate quantification.
-
Differential Matrix Effects: Even with co-elution, the subtle differences in physicochemical properties could potentially lead to differential ionization efficiency in the presence of complex biological matrices.
For the Canagliflozin/Canagliflozin D4 pair, published methods report identical retention times, suggesting that a significant chromatographic shift is not observed under the described conditions. However, a thorough method validation should always include a rigorous assessment of matrix effects to confirm that the internal standard accurately tracks the analyte's behavior.
Comparison with Alternative Internal Standards
While this compound is a widely accepted internal standard, other options could be considered, each with its own set of advantages and disadvantages.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analog | This compound | - Nearly identical chemical and physical properties to the analyte.- Co-elution minimizes variability from sample preparation and matrix effects. | - Potential for isotopic effects (chromatographic shift, differential matrix effects).- Can be more expensive to synthesize. |
| ¹³C or ¹⁵N Labeled Analog | [¹³C₆]-Canagliflozin | - Less prone to chromatographic shifts compared to deuterated standards. | - Generally more expensive and less commonly available than deuterated analogs. |
| Structural Analog | Empagliflozin, Telmisartan | - Readily available and cost-effective. | - May not have the same extraction recovery or ionization response as the analyte.- Does not co-elute, making it less effective at compensating for matrix effects. |
The use of a structural analog as an internal standard is a viable option when a stable isotope-labeled version is not available. However, it is crucial to demonstrate during method validation that the analog's behavior is sufficiently similar to the analyte to ensure accurate quantification.
Experimental Protocols
Below are detailed methodologies from a validated study for the quantification of canagliflozin in human plasma using this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of human plasma in a pre-labeled tube, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 100 µL of 2% v/v formic acid in water and vortex for 30 seconds.
-
Condition a solid-phase extraction cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: Zorbax XDB Phenyl, 75 x 4.6 mm, 3.5 µm
-
Mobile Phase: Methanol:Acetate Buffer (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 Triple Quadrupole Mass Spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) - Positive
-
MRM Transitions:
-
Canagliflozin: 462.5 → 267.1 m/z
-
This compound: 466.4 → 267.2 m/z
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the role of the internal standard, the following diagrams were generated using Graphviz.
References
Inter-laboratory Comparison of Canagliflozin Bioanalysis Using a Deuterated Internal Standard
A Comparative Guide for Researchers
This guide provides an objective comparison of bioanalytical methods for Canagliflozin in human plasma, with a specific focus on assays utilizing Canagliflozin D4 as a stable isotope-labeled internal standard. The data and protocols presented are compiled from independent validation studies, offering researchers, scientists, and drug development professionals a comprehensive overview of typical assay performance and methodologies. This document is intended to aid in the selection and development of robust bioanalytical methods for pharmacokinetic and bioequivalence studies.
Comparative Analysis of Assay Performance
The performance of a bioanalytical method is defined by its linearity, precision, accuracy, and sensitivity. The following tables summarize key validation parameters from three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, herein designated as Laboratory A, Laboratory B, and Laboratory C, to simulate an inter-laboratory comparison.
Table 1: Linearity and Sensitivity of Canagliflozin Bioanalysis
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (ng/mL) | 10.25 - 6019.31[1][2] | 10.00 - 7505.00[3][4][5] | 10.00 - 6028.00 |
| LLOQ (ng/mL) | 10.253 | 10.00 | 10.27 |
| Correlation Coefficient (r²) | > 0.99 | > 0.997 | Not Reported |
Table 2: Precision and Accuracy Data for Quality Control Samples
| Laboratory | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) |
| Laboratory A | LQC | 28.62 | 8.82 | 10.87 | 101.99 | 104.26 |
| MQC | 2862.33 | 2.58 | 5.34 | 101.40 | 100.22 | |
| HQC | 4514.48 | 2.37 | 2.50 | 101.95 | 100.10 | |
| Laboratory B | LLOQ QC | 10.00 | 4.34 | 6.87 | 109.86 | 110.38 |
| LQC | 30.00 | 3.56 | 5.43 | 101.61 | 102.04 | |
| MQC | 3000.00 | 2.78 | 4.87 | 105.43 | 106.76 | |
| HQC | 6000.00 | 2.54 | 4.54 | 104.32 | 105.43 | |
| Laboratory C | LLOQ QC | 10.27 | 1.75 | Not Reported | 103.10 | Not Reported |
| LQC | 29.87 | 2.68 | Not Reported | 101.14 | Not Reported | |
| MQC1 | 298.71 | 2.68 | Not Reported | 98.79 | Not Reported | |
| MQC2 | 2987.14 | 1.68 | Not Reported | 99.42 | Not Reported | |
| HQC | 4540.85 | 1.81 | Not Reported | 100.12 | Not Reported |
Table 3: Analyte Recovery and Matrix Effect
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Mean Analyte Recovery (%) | 98.07 | 79.77 | Not Reported |
| Mean IS Recovery (%) | 97.00 | 76.66 | Not Reported |
| Matrix Effect Evaluated | Yes | Yes | Yes |
Experimental Protocols
While specific parameters vary, the fundamental approach across laboratories involves protein precipitation for sample extraction, followed by chromatographic separation and mass spectrometric detection. A representative protocol is detailed below.
A. Sample Preparation: Protein Precipitation
-
Aliquot Plasma: Transfer 100 µL of human plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma with 25 µL of this compound working solution (concentration is method-dependent).
-
Precipitate Proteins: Add 500 µL of methanol or acetonitrile.
-
Vortex: Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 10,000 RPM for 10 minutes) to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.
B. LC-MS/MS Conditions
-
Chromatographic Column: Zorbax XDB phenyl (75 x 4.6 mm, 3.5 µm) or equivalent C18 column.
-
Mobile Phase: A gradient or isocratic mixture, commonly composed of methanol or acetonitrile and an aqueous buffer like ammonium acetate or formate. For example, Methanol:Acetate Buffer (80:20 v/v).
-
Flow Rate: Typically between 0.8 mL/min and 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Spectrometer: Triple Quadrupole (QqQ).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Canagliflozin Transition: m/z 462.5 → 267.1
-
This compound Transition: m/z 466.4 → 267.2
-
Visualized Experimental Workflows
The following diagrams illustrate the standard workflows for sample preparation and the overall bioanalytical process.
Caption: Protein precipitation workflow for plasma sample preparation.
Caption: High-level overview of the LC-MS/MS bioanalytical workflow.
References
The Gold Standard: A Comparative Guide to Canagliflozin-d4 for Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Canagliflozin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Canagliflozin-d4 against other potential alternatives, supported by experimental data, to establish its superior performance in complex matrices.
Canagliflozin-d4, a stable isotope-labeled version of Canagliflozin, is widely regarded as the gold standard internal standard for the quantitative analysis of Canagliflozin in biological samples. Its structural and physicochemical similarity to the analyte ensures it effectively compensates for variability during sample preparation and analysis, a critical factor when dealing with the inherent complexities of matrices such as human plasma.
Comparative Performance of Canagliflozin-d4
The primary role of an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis is to mimic the behavior of the analyte of interest throughout the analytical process, thereby correcting for potential variations in extraction recovery, matrix effects, and instrument response.[1] Canagliflozin-d4 excels in this role due to its near-identical chemical properties to Canagliflozin.
Key Performance Advantages of Canagliflozin-d4:
-
Co-elution and Similar Ionization: Canagliflozin-d4 is designed to co-elute with Canagliflozin under typical chromatographic conditions and exhibit similar ionization efficiency in the mass spectrometer source. This ensures that any matrix-induced suppression or enhancement of the ion signal affects both the analyte and the internal standard to a similar degree, leading to an accurate final concentration determination.[2][3]
-
High Recovery: Studies have demonstrated high and consistent recovery for both Canagliflozin and Canagliflozin-d4 from complex matrices like human plasma. This indicates that the extraction process is efficient for both compounds, minimizing sample-to-sample variability.
-
Reduced Variability: The use of a stable isotope-labeled internal standard like Canagliflozin-d4 significantly reduces the variability in analytical results, leading to improved precision and accuracy of the bioanalytical method.
Experimental Data Summary
The following tables summarize quantitative data from various studies that have successfully validated and employed Canagliflozin-d4 as an internal standard for the determination of Canagliflozin in human plasma using LC-MS/MS.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Canagliflozin | Canagliflozin | Canagliflozin |
| Internal Standard | Canagliflozin-d4 | Canagliflozin-d4 | Canagliflozin-d4 |
| MRM Transition (Analyte) | 462.5/267.1 (m/z)[4] | Not Specified | 462.5/267.1 (m/z) |
| MRM Transition (IS) | 466.4/267.2 (m/z) | Not Specified | 466.4/267.2 (m/z) |
| Retention Time (Analyte) | 1.15 min | 1.5 ± 0.5 min | 1.15 min |
| Retention Time (IS) | Not Specified | 1.5 ± 0.5 min | Not Specified |
| Total Run Time | 2 min | 2.50 min | 2 min |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range (ng/mL) | 10–7505 | 10.253–6019.311 | 10.00–6028.00 |
| Mean Recovery (Analyte) | 79.77% | 98.07% | Not Specified |
| Mean Recovery (IS) | 76.66% | Not Specified | Not Specified |
| Correlation Coefficient (r²) | >0.9970 | Not Specified | Not Specified |
Experimental Protocols
The successful application of Canagliflozin-d4 as an internal standard is underpinned by robust experimental protocols. Below are generalized methodologies based on published literature.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of Canagliflozin-d4 internal standard working solution (concentration will depend on the specific assay requirements).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of methanol (or another suitable protein precipitating agent) to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the plasma sample (pre-treated with internal standard) onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A reversed-phase column, such as a C18 or phenyl column, is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of Canagliflozin and Canagliflozin-d4.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing Key Processes
To further elucidate the experimental workflow and the mechanism of action of Canagliflozin, the following diagrams are provided.
References
Comparative Evaluation of Matrix Factor for Canagliflozin D4 in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioanalytical considerations for Canagliflozin D4, the deuterated internal standard for the quantitative analysis of Canagliflozin. While direct comparative data on the matrix factor of this compound across different patient populations is not extensively published, this document synthesizes available pharmacokinetic data for Canagliflozin in these populations and outlines the standard methodologies for matrix factor evaluation as mandated by regulatory bodies. This information is critical for ensuring the accuracy and reliability of pharmacokinetic data in clinical trials involving diverse patient groups.
Introduction to Canagliflozin and the Role of this compound
Canagliflozin is an inhibitor of sodium-glucose co-transporter 2 (SGLT2) used in the management of type 2 diabetes mellitus. Accurate quantification of Canagliflozin in biological matrices is essential for pharmacokinetic and bioavailability studies. This compound serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability in sample preparation and instrument response. The evaluation of matrix effects is a critical component of bioanalytical method validation, ensuring that components in the biological matrix do not interfere with the ionization of the analyte or the internal standard, which could lead to inaccurate quantification.
Pharmacokinetics of Canagliflozin in Special Populations
Variations in patient physiology can alter the composition of biological matrices, potentially leading to differential matrix effects. The pharmacokinetics of Canagliflozin have been studied in several special populations, and the observed differences underscore the importance of assessing matrix effects in these groups.
| Patient Population | Key Pharmacokinetic Findings for Canagliflozin | Potential Implication for Matrix Effects |
| Renal Impairment | Systemic exposure (AUC) to Canagliflozin is increased in patients with mild, moderate, and severe renal impairment.[1] The increase in exposure can be up to 63% in patients with moderate renal impairment compared to individuals with normal renal function.[1] | Altered concentrations of endogenous compounds due to reduced renal clearance could potentially modify the matrix composition and influence ionization efficiency. |
| Hepatic Impairment | The pharmacokinetics of Canagliflozin are not significantly affected by mild to moderate hepatic impairment.[1] | While major pharmacokinetic changes are not observed, subtle alterations in plasma proteins and metabolites in patients with hepatic dysfunction could still impact the matrix. |
| Elderly | No clinically relevant differences in Canagliflozin exposure have been observed with respect to age.[2] | Age-related physiological changes could lead to variations in plasma composition, warranting consideration of matrix effects. |
| Different Ethnicities | Pharmacokinetic studies have been conducted in Japanese, Chinese, and Indian subjects, with no clinically relevant differences in exposure reported compared to Caucasian subjects.[3] | While overall exposure may be similar, subtle differences in plasma protein concentrations and genetic variations in metabolism could exist between ethnic groups, potentially leading to different matrix compositions. |
Experimental Protocol for Matrix Factor Evaluation
While specific experimental data for this compound matrix factor evaluation in diverse populations is not publicly available, the following is a detailed, standard methodology based on regulatory guidelines from the FDA and EMA. This protocol is designed to assess the potential for matrix components to affect the ionization of the analyte and its internal standard.
Objective
To determine the matrix factor for this compound in plasma samples from different patient populations and to assess the consistency of the internal standard in compensating for matrix effects.
Materials
-
Blank plasma from at least six individual donors from each patient population (e.g., healthy volunteers, patients with renal impairment, patients with hepatic impairment).
-
Canagliflozin and this compound reference standards.
-
Validated LC-MS/MS system and method for the quantification of Canagliflozin.
-
All necessary reagents and solvents for sample preparation.
Procedure
-
Preparation of Samples:
-
Set 1 (Analyte and IS in Post-Extracted Matrix):
-
Extract blank plasma from each of the six individual donors from each patient population.
-
Spike the extracted matrix with Canagliflozin and this compound at low and high quality control (QC) concentrations.
-
-
Set 2 (Analyte and IS in Neat Solution):
-
Prepare solutions of Canagliflozin and this compound in the reconstitution solvent at the same low and high QC concentrations.
-
-
-
Analysis:
-
Analyze the samples from both sets using the validated LC-MS/MS method.
-
Record the peak areas for Canagliflozin and this compound.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak area of analyte in post-extracted matrix) / (Mean peak area of analyte in neat solution)
-
Calculate the MF for each of the six lots of plasma at both low and high QC concentrations.
-
-
Internal Standard (IS) Normalized Matrix Factor:
-
IS Normalized MF = (Peak area ratio of analyte/IS in post-extracted matrix) / (Mean peak area ratio of analyte/IS in neat solution)
-
Calculate the IS Normalized MF for each of the six lots of plasma at both low and high QC concentrations.
-
-
Coefficient of Variation (CV):
-
Calculate the CV of the IS Normalized Matrix Factor across the six lots of plasma for each concentration level.
-
-
Acceptance Criteria
-
The CV of the IS-normalized matrix factor should not be greater than 15%.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the evaluation of the matrix factor.
Caption: Workflow for Matrix Factor Evaluation.
Signaling Pathway for Accurate Bioanalysis
The following diagram illustrates the critical pathway from sample collection to reliable pharmacokinetic data, emphasizing the importance of mitigating matrix effects.
Caption: Pathway to Reliable Bioanalytical Data.
Conclusion
The use of a stable isotope-labeled internal standard like this compound is a robust strategy to mitigate potential matrix effects during the bioanalysis of Canagliflozin. Although specific comparative data on the matrix factor of this compound in diverse patient populations is limited in the public domain, regulatory guidelines mandate a thorough evaluation of matrix effects as part of method validation. The pharmacokinetic variability of Canagliflozin in populations with renal impairment highlights the critical need for such assessments. By adhering to the standardized experimental protocols for matrix factor evaluation, researchers can ensure the generation of high-quality, reliable data to support drug development and regulatory submissions. Future publications of bioanalytical method validation reports from clinical trials in these special populations would be invaluable to the scientific community.
References
- 1. Effect of hepatic or renal impairment on the pharmacokinetics of canagliflozin, a sodium glucose co-transporter 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Canagliflozin and D4 Standard Analysis
A comprehensive guide for researchers and drug development professionals on selecting the optimal sample preparation method for the bioanalysis of Canagliflozin and its deuterated internal standard, Canagliflozin-D4.
In the realm of pharmacokinetic and bioequivalence studies, the accurate quantification of drugs and their metabolites in biological matrices is paramount. For Canagliflozin, a widely prescribed sodium-glucose co-transporter 2 (SGLT2) inhibitor, and its stable isotope-labeled internal standard, Canagliflozin-D4, the choice of sample preparation technique significantly impacts the reliability and efficiency of bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparative analysis of two common extraction techniques: protein precipitation (PP) and liquid-liquid extraction (LLE), offering experimental data and protocols to inform your selection process.
At a Glance: Performance Comparison
The selection of an appropriate extraction method hinges on a balance of recovery, purity of the final extract (matrix effect), and procedural simplicity. While a direct head-to-head study under identical conditions was not identified in the public literature, a compilation of data from various validated methods provides valuable insights into the performance of each technique for Canagliflozin analysis.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Tertiary Butyl Methyl Ether) | Solid-Phase Extraction (SPE) - Alternative Method |
| Average Recovery (%) | ~89.79%[1] | 76.66% - 102.05%[2][3][4] | ~98.07% |
| Matrix Effect | Generally higher potential for matrix effects due to co-extraction of endogenous components. | Generally lower matrix effects, providing a cleaner extract. | Often provides the cleanest extracts with the lowest matrix effects. |
| Simplicity & Speed | Simple, fast, and requires minimal method development. | More labor-intensive and time-consuming, involving multiple steps. | Can be automated but requires more extensive method development. |
| Solvent Consumption | Lower volume of organic solvent. | Higher volume of organic solvent. | Varies depending on the cartridge and protocol. |
Deep Dive into Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these techniques for your specific laboratory settings. Below are representative protocols for both protein precipitation and liquid-liquid extraction for the analysis of Canagliflozin and its D4 standard in human plasma.
Protein Precipitation (PP) Protocol
This method is valued for its speed and simplicity, making it suitable for high-throughput screening.
Materials:
-
Human plasma containing Canagliflozin and Canagliflozin-D4
-
Acetonitrile (ACN), LC-MS grade
-
Vortex mixer
-
Centrifuge capable of 4°C and high g-force
-
Autosampler vials
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add a working solution of Canagliflozin-D4 (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
LLE is a more selective technique that often results in a cleaner sample extract, minimizing matrix effects.
Materials:
-
Human plasma containing Canagliflozin and Canagliflozin-D4
-
Tertiary Butyl Methyl Ether (TBME), HPLC grade
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
To a 15 mL centrifuge tube, add 250 µL of human plasma.
-
Add a working solution of Canagliflozin-D4 (internal standard).
-
Add 3 mL of tertiary butyl methyl ether (TBME).
-
Vortex the mixture for 5 minutes.
-
Centrifuge the tubes at 4000 rpm for 15 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 250 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizing the Workflow
To better understand the procedural differences, the following diagrams illustrate the workflows for protein precipitation and liquid-liquid extraction.
Caption: Comparative workflows of Protein Precipitation and Liquid-Liquid Extraction.
The Logic of Selection: A Decision Pathway
Choosing the right extraction method is a critical decision in bioanalytical method development. The following diagram outlines the logical considerations that guide this selection process.
Caption: Decision pathway for selecting an appropriate extraction method.
Conclusion and Recommendations
The choice between protein precipitation and liquid-liquid extraction for Canagliflozin and its D4 standard is context-dependent.
-
Protein Precipitation is a strong candidate for early-stage discovery and high-throughput environments where speed is critical and a slightly higher risk of matrix effects can be tolerated or mitigated by a robust LC-MS/MS method. The reported recovery of around 90% is generally acceptable for most bioanalytical assays.
-
Liquid-Liquid Extraction offers a cleaner extract, which is advantageous for methods requiring lower limits of quantification or when matrix effects are a significant concern. While the recovery can be more variable, optimization of the solvent and pH can lead to excellent results.
-
Solid-Phase Extraction (SPE) , although not the primary focus of this comparison, should be considered when the highest recovery and cleanest extracts are necessary, particularly for regulatory submissions or when other methods fail to meet the required sensitivity and selectivity.
Ultimately, the optimal method will be determined by the specific requirements of the assay, including the desired sensitivity, throughput, and the available resources for method development and validation. It is recommended to perform a preliminary evaluation of both protein precipitation and liquid-liquid extraction to determine the most suitable approach for your laboratory's specific application.
References
Safety Operating Guide
Safe Disposal of Canagliflozin D4: A Procedural Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Canagliflozin D4, a deuterated analog of Canagliflozin used in research. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed, causes serious eye damage, is suspected of damaging fertility, and is toxic to aquatic life with long-lasting effects[1].
Summary of Key Safety and Disposal Information
The following table summarizes the critical data for this compound, compiled from various safety data sheets. This information should be readily accessible to all personnel handling the compound.
| Parameter | Value | Source |
| Chemical Name | (2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl-2,3,5,6-d4)thiophen-2- yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H- pyran-3,4,5-triol | [2] |
| CAS Number | 1997338-61-0 | [1][2] |
| Molecular Formula | C24H21D4FO5S | [2] |
| Molecular Weight | 448.5 g/mol | |
| Appearance | Solid | |
| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damageH361: Suspected of damaging fertility or the unborn childH411: Toxic to aquatic life with long lasting effects | |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | |
| Prohibited Disposal | Do not contaminate water, foodstuffs, feed or seed. Do not discharge to sewer systems. |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol outlines the mandatory procedure for the disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.
-
Wear appropriate PPE, including chemical-impermeable gloves (inspected prior to use), tightly fitting safety goggles with side-shields, and a lab coat.
-
Avoid the formation of dust and aerosols.
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated tips, vials) must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container for liquid chemical waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Decontamination of Work Surfaces:
-
Following any handling activities, decontaminate all work surfaces with an appropriate solvent (e.g., ethanol) and collect the cleaning materials as solid hazardous waste.
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Containers should be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound".
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.
-
The material should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Canagliflozin D4
For laboratory professionals engaged in pharmaceutical research and development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Canagliflozin D4, a deuterated form of Canagliflozin used as a pharmaceutical reference standard. Adherence to these procedures is critical to mitigate risks and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE, drawing from multiple safety data sheets.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles that can cause serious eye damage.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., standard BS EN 374:2003) and impervious protective clothing.[4] | Prevents skin contact. Gloves should be inspected before use, and hands washed thoroughly after handling. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators should be used as a backup to engineering controls. A full-face supplied air respirator is necessary if it is the sole means of protection. | Required to prevent inhalation of dust, especially in the absence of or as a supplement to local exhaust ventilation. |
Procedural Handling and Safety Workflow
The handling of this compound necessitates a controlled environment and a systematic workflow to minimize exposure and contamination. Operations should be conducted in a designated area, preferably within a chemical fume hood.
Step-by-Step Handling Protocol
-
Preparation :
-
Obtain and review all safety precautions and special instructions before use.
-
Ensure a safety shower and eye wash station are accessible.
-
Don the appropriate personal protective equipment as detailed in the table above.
-
Prepare the designated handling area, such as a chemical fume hood, ensuring proper ventilation.
-
-
Handling :
-
Handle the compound in a well-ventilated area to avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product.
-
-
Storage :
-
Keep the container tightly sealed.
-
Store in a dry and well-ventilated place, away from incompatible materials. Recommended storage is refrigerated.
-
Emergency and Disposal Plans
In the event of accidental release or exposure, immediate and appropriate action is crucial.
| Emergency Situation | Action Plan |
| Accidental Release (Spill) | Evacuate personnel to a safe area. Wear appropriate PPE, including a self-contained breathing apparatus, and avoid dust formation. Cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal. Do not let the product enter drains. Provide adequate ventilation. |
| Inhalation Exposure | Move the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if symptoms persist. |
| Skin Exposure | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor. |
| Eye Exposure | Immediately rinse the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
| Disposal | This compound must not be disposed of with household garbage. Disposal must be conducted in accordance with official regulations. Prevent the product from reaching the sewage system or ground water as it is toxic to aquatic life with long-lasting effects. |
By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
